(RS)-Carbocisteine
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-amino-3-(carboxymethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFLZEXEOZUWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022738 | |
| Record name | Carbocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Carboxymethyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25390-17-4, 2387-59-9, 638-23-3 | |
| Record name | S-(Carboxymethyl)cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25390-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbocysteine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loviscol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carbocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Cysteine, S-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(carboxymethyl)-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOCYSTEINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4252LRM78Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Carboxymethyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 - 207 °C | |
| Record name | S-Carboxymethyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Investigations of Carbocisteine
Pharmacodynamic Mechanisms of Carbocisteine
Carbocisteine, a mucoregulatory agent, exerts its therapeutic effects through a variety of pharmacodynamic mechanisms at the molecular and cellular levels. These actions primarily involve the modulation of mucus production and composition, as well as the enhancement of mucus clearance from the respiratory tract.
Mucoregulatory Actions at the Molecular and Cellular Levels
Carbocisteine's mucoregulatory properties are central to its clinical efficacy. It influences the biosynthesis and secretion of mucin glycoproteins, the primary components of mucus, and positively impacts the cellular structures responsible for mucus production and clearance.
Carbocisteine directly intervenes in the biochemical processes of mucin production, helping to normalize the composition and viscosity of respiratory secretions.
The viscoelastic properties of bronchial mucus are largely determined by the balance of different types of glycoproteins, particularly sialomucins and fucomucins. nih.gov In pathological conditions such as chronic obstructive pulmonary disease (COPD), there is an increased concentration of fucomucins, leading to thicker, more adhesive mucus. nih.govdrugbank.com Carbocisteine helps to restore the physiological balance between these two types of mucins. nih.govmdpi.com It is believed to achieve this by stimulating the intracellular activity of sialyltransferase, an enzyme crucial for the synthesis of sialomucins. nih.govvetnil.com.br This action increases the concentration of sialomucins while decreasing the levels of fucomucins. nih.govmdpi.com
A clinical trial involving COPD patients demonstrated that a six-month course of carbocisteine therapy led to a significant shift in sputum composition. The study, using high-performance liquid chromatography (HPLC) for analysis, found a 35% increase in sialomucins and a 28% decrease in fucomucins. This rebalancing act is critical for reducing mucus viscosity and improving its clearance.
| Mucin Type | Change with Carbocisteine Therapy | Mechanism of Action |
|---|---|---|
| Sialomucins | Increased | Stimulation of sialyltransferase activity |
| Fucomucins | Decreased | Downregulation of fucosyltransferase |
The principal gel-forming mucins in the airways are MUC5AC and MUC5B. mdpi.commdpi.com An overproduction of these mucins, particularly MUC5AC, is a hallmark of chronic airway diseases and contributes to mucus hypersecretion. mdpi.commdpi.com Research has shown that carbocisteine can modulate the expression of these critical mucins. nih.govnih.gov
In a study using a mouse model of COPD, high-dose carbocisteine treatment significantly decreased the overproduction of both Muc5b and Muc5ac. nih.govnih.govresearchgate.net Notably, the treatment also restored the Muc5b/Muc5ac ratio, which was found to be significantly lower in the COPD model compared to the control group. nih.govresearchgate.net This restoration of the mucin ratio is significant as it has been correlated with improved lung function parameters. nih.govnih.gov Furthermore, in vitro studies have demonstrated that carbocisteine can reduce the expression of MUC5AC induced by human neutrophil elastase (HNE), a substance that promotes MUC5AC secretion. mdpi.com
| Mucin | Effect of High-Dose Carbocisteine | Significance (P-value) |
|---|---|---|
| Muc5b Overproduction | Significantly Decreased | P<0.01 |
| Muc5ac Overproduction | Significantly Decreased | P<0.001 |
| Muc5b/Muc5ac Ratio | Restored | P<0.001 |
Goblet cells are a primary source of mucin secretion in the airways. In response to irritation, these cells can increase in number, a condition known as goblet cell hyperplasia, leading to excessive mucus production. flamingopharma.co.ukmedicines.org.uk Studies in humans have demonstrated that carbocisteine can effectively reduce goblet cell hyperplasia. flamingopharma.co.ukmedicines.org.ukvinmec.comfdaghana.gov.gh Animal models have further elucidated this effect. In animals exposed to irritants, the administration of carbocisteine helps maintain the normal glycoprotein (B1211001) secretion profile and accelerates the return to a normal state after exposure. medicines.org.ukfdaghana.gov.gh This suggests that carbocisteine plays a role in managing disorders characterized by abnormal mucus resulting from changes in the cellular makeup of the respiratory tract. flamingopharma.co.ukmedicines.org.ukfdaghana.gov.gh
Regulation of Mucin 5AC (MUC5AC) and Mucin 5B (MUC5B) Expression
Enhancement of Mucociliary Transport Dynamics
Beyond its effects on mucus composition, carbocisteine also improves the mechanical clearance of mucus from the airways, a process known as mucociliary transport. This system is a primary defense mechanism of the respiratory tract. researchgate.net
Carbocisteine enhances mucociliary transport through several mechanisms. By normalizing the viscoelastic properties of mucus, it makes the secretions less thick and easier to move. scirp.org Furthermore, carbocisteine has been shown to directly stimulate ciliary activity. mdpi.com It can increase both ciliary beat frequency (CBF) and ciliary beat amplitude (CBA). mdpi.comresearchgate.net This enhancement of ciliary function leads to more effective propulsion of the mucus layer. scirp.org
A study on rats with experimentally induced bronchitis found that carbocisteine treatment significantly improved the mucus transport rate. nih.gov The mean relative transport rate was notably higher in the carbocisteine-treated group compared to the untreated group. nih.gov Another proposed mechanism for enhanced mucociliary action is the increase in chloride transport across the airway epithelium, a process that carbocisteine has been found to promote in rabbit models. vetnil.com.brnih.gov
Impact on Ciliary Beat Frequency and Ciliary Bend Angle
Carbocisteine has been shown to influence the activity of airway cilia, which are crucial for mucociliary clearance. mdpi.commdpi.com Ciliary activity is primarily assessed by two key parameters: ciliary beat frequency (CBF) and ciliary bend angle (CBA), the latter being an indicator of ciliary beat amplitude. mdpi.comnih.gov
In studies on mouse airway ciliary cells, carbocisteine was found to increase the CBA by approximately 30% and the CBF by about 10%. researchgate.net This enhancement of ciliary activity is linked to two main cellular changes stimulated by carbocisteine: an increase in intracellular pH (pHi) and a decrease in the intracellular chloride ion concentration ([Cl-]i). researchgate.net The reduction in intracellular chloride is responsible for a 20% increase in the CBA. mdpi.comresearchgate.net Similarly, in primary cultures of ciliated human nasal epithelial cells (cHNECs), carbocisteine increased the ciliary beat distance (CBD), another measure of amplitude, by 30% without a corresponding increase in CBF. cornell.edu This effect was also attributed to a decrease in intracellular chloride concentration. cornell.edu
The improved ciliary function translates to more effective mucus transport. mdpi.comcornell.edu By increasing the amplitude of the cilia's sweeping motion, carbocisteine helps to more efficiently clear harmful particles, viruses, and bacteria from the airway surfaces. mdpi.comcornell.edu
Table 1: Effect of Carbocisteine on Ciliary Activity
| Parameter | Organism/Cell Type | Change | Reference |
|---|---|---|---|
| Ciliary Bend Angle (CBA) | Mouse Airway Ciliary Cells | ▲ ~30% | researchgate.net |
| Ciliary Beat Frequency (CBF) | Mouse Airway Ciliary Cells | ▲ ~10% | researchgate.net |
| Ciliary Beat Distance (CBD) | Human Nasal Epithelial Cells | ▲ 30% | cornell.edu |
| Intracellular Cl- Concentration | Mouse Airway Ciliary Cells | ▼ | researchgate.net |
| Intracellular Cl- Concentration | Human Nasal Epithelial Cells | ▼ | cornell.edu |
| Intracellular pH (pHi) | Mouse Airway Ciliary Cells | ▲ | mdpi.com |
Role in Transepithelial Chloride Ion Transport
Carbocisteine's influence on ciliary function is closely tied to its ability to modulate ion transport across the airway epithelium. researchgate.net The movement of ions, particularly chloride (Cl-), is fundamental to regulating the fluid content of the mucus layer, which in turn affects the efficiency of mucociliary clearance. ersnet.org
Research has shown that carbocisteine stimulates an increase in chloride transport across the airway epithelium. researchgate.net This action is mediated through the activation of chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). mdpi.comcornell.edu By activating these channels, carbocisteine facilitates the secretion of chloride ions from the epithelial cells into the airway lumen. mdpi.comcornell.edu This outflow of chloride ions leads to a decrease in the intracellular chloride concentration ([Cl-]i). researchgate.netcornell.edu
The reduction in intracellular chloride is a key mechanism by which carbocisteine enhances the ciliary bend angle and ciliary beat distance, thereby improving the mechanical function of the cilia. mdpi.comresearchgate.netcornell.edu In essence, the modulation of transepithelial chloride transport by carbocisteine creates a more favorable ionic environment for optimal ciliary movement and effective mucus clearance. ersnet.orgsemanticscholar.org Studies using rabbit trachea have demonstrated that S-carboxymethylcysteine-lysine salt (a salt of carbocisteine) can restore chloride transport in the airway epithelium. ersnet.org
Antioxidant Properties and Pathways of Carbocisteine
Beyond its effects on mucus and cilia, carbocisteine possesses significant antioxidant properties. nih.gov This antioxidant activity contributes to its therapeutic effects by mitigating the cellular damage caused by reactive oxygen species (ROS), which are implicated in the pathology of various respiratory diseases. nih.govnih.gov
Direct Free Radical Scavenging Capabilities (e.g., Hydroxyl Radicals, Hypochlorous Acid)
Carbocisteine has been shown to directly scavenge some of the most potent and damaging free radicals produced by inflammatory cells like neutrophils. nih.gov In vitro studies have confirmed its ability to effectively scavenge hydroxyl radicals (•OH) and hypochlorous acid (HOCl). nih.govresearchgate.netpsu.edu
The thioether group within the carbocisteine molecule is responsible for this scavenging activity. researchgate.netpsu.edu The interaction with these reactive species results in the oxidation of the thioether group. psu.edu By neutralizing these harmful radicals, carbocisteine can help protect tissues from injury. nih.gov For instance, the scavenging of HOCl by carbocisteine helps prevent the inactivation of α1-antitrypsin, a key inhibitor of neutrophil elastase, thereby protecting against uncontrolled enzymatic damage in the airways. nih.govresearchgate.net
Table 2: Direct Radical Scavenging by Carbocisteine
| Radical Scavenged | Finding | Reference |
|---|---|---|
| Hydroxyl Radical (•OH) | Effective scavenger in cell-free systems. | nih.govresearchgate.netpsu.edu |
| Hypochlorous Acid (HOCl) | Potent and selective scavenger. | nih.govnih.govresearchgate.netpsu.edu |
| Hydrogen Peroxide (H₂O₂) | Demonstrated scavenger effect. | nih.gov |
| Peroxynitrite (ONOO⁻) | Demonstrated scavenger effect. | nih.gov |
Regulation of Endogenous Antioxidant Systems
In addition to its direct scavenging actions, carbocisteine also exerts antioxidant effects by modulating the body's own defense mechanisms against oxidative stress. atsjournals.org
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling
Carbocisteine has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. atsjournals.orgnih.gov Nrf2 is a critical transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. atsjournals.orgnih.gov
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by a protein called Keap1. atsjournals.org Carbocisteine is thought to activate Nrf2 by promoting its release from Keap1, allowing it to move into the nucleus. atsjournals.orgnih.gov In the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs), which triggers the production of protective enzymes like heme oxygenase-1 (HO-1). atsjournals.orgnih.gov Studies have shown that carbocisteine activates Nrf2 through the PI3K/Akt pathway in macrophages. atsjournals.org This activation of the Nrf2 pathway is a key mechanism by which carbocisteine reduces inflammation and oxidative stress. atsjournals.orgnih.gov
Influence on Histone Deacetylases (HDAC2, HDAC3) Expression and Activity
Carbocisteine can also influence the expression and activity of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression, including inflammatory genes. researchgate.netfrontiersin.org Specifically, carbocisteine has been shown to impact HDAC2 and HDAC3. researchgate.net
In in vitro models using bronchial epithelial cells exposed to cigarette smoke extract (an inducer of oxidative stress), carbocisteine was found to increase the expression of both HDAC2 and HDAC3. researchgate.net Oxidative stress is known to reduce the expression and activity of HDAC2, leading to increased inflammation. researchgate.netfrontiersin.org Carbocisteine can reverse this effect. frontiersin.org
Further research has revealed that carbocisteine can regulate HDAC2 activity by influencing its post-translational modification, specifically its sumoylation. frontiersin.orgnih.gov Carbocisteine has been shown to inhibit the cigarette smoke-induced sumoylation of HDAC2, which in turn increases its deacetylase activity and helps to suppress inflammation. frontiersin.orgnih.gov
Activation of Protein Kinase B (Akt) Phosphorylation and Downstream Effects
Carbocisteine has been shown to exert cellular protective effects through the modulation of key signaling pathways, including the Protein Kinase B (Akt) pathway. Research indicates that L-carbocisteine can trigger the phosphorylation of Akt, a critical step in activating this kinase. drugbank.com This activation is significant as the Akt pathway is central to regulating cellular survival, proliferation, and apoptosis. thermofisher.comnih.gov
One of the primary downstream consequences of Akt activation by carbocisteine is the inhibition of cell damage induced by oxidative stress, such as that caused by hydrogen peroxide. drugbank.com By activating Akt, carbocisteine helps prevent programmed cell death (apoptosis) in lung cells. drugbank.com The activated Akt phosphorylates a variety of downstream targets. For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins like the BAD component of the BAD/Bcl-XL complex, promoting cell survival. thermofisher.com Furthermore, Akt activation can lead to the activation of IκB kinase (IKK), which in turn activates Nuclear Factor-kappa B (NF-κB), a transcription factor that, in some contexts, can promote cell survival. thermofisher.comnih.gov Through these mechanisms, carbocisteine's ability to stimulate Akt phosphorylation provides a biochemical basis for its antioxidant and cytoprotective properties. drugbank.com
Attenuation of Oxidative Stress Biomarkers (e.g., 8-Isoprostane, Reactive Oxygen Species Production)
Carbocisteine demonstrates significant antioxidant activity by directly mitigating oxidative stress biomarkers. frontiersin.org A key indicator of lipid peroxidation and oxidative stress in vivo is 8-isoprostane. ersnet.org Studies have consistently shown that treatment with carbocisteine, particularly its lysine (B10760008) salt form, significantly reduces the concentration of 8-isoprostane in the exhaled breath condensate of patients with Chronic Obstructive Pulmonary Disease (COPD). ersnet.orgmdpi.comdovepress.comnih.gov This reduction serves as in-vivo evidence of carbocisteine's ability to counter oxidative damage within the respiratory system. dovepress.comnih.gov
Beyond specific biomarkers, carbocisteine has a broader effect on reactive oxygen species (ROS). It acts as a potent scavenger of various ROS, including hydroxyl radicals (OH●), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl). nih.govnih.govresearchgate.net In vitro studies have confirmed that carbocisteine can inhibit ROS generation from neutrophils and reduce intracellular oxidative stress. nih.gov The reduction of ROS production is also linked to its ability to decrease human neutrophil elastase (HNE)-induced mucus secretion, suggesting a multifaceted antioxidant mechanism. nih.gov This capacity to directly scavenge free radicals and reduce their production underscores its role in protecting tissues from oxidative injury. frontiersin.orgnih.gov
Table 1: Effect of Carbocisteine on Oxidative Stress Biomarkers
| Biomarker | Effect | Context/Model | Reference |
|---|---|---|---|
| 8-Isoprostane | Reduced | Exhaled breath condensate of COPD patients | ersnet.orgmdpi.comdovepress.comnih.gov |
| Reactive Oxygen Species (ROS) | Reduced/Scavenged | In vitro cell-free conditions and rat neutrophils | nih.govnih.gov |
| Hydroxyl Radicals (OH●) | Scavenged | In vitro cell-free conditions | nih.govnih.govresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Scavenged | In vitro cell-free conditions | nih.gov |
| Hypochlorous Acid (HOCl) | Scavenged | In vitro cell-free conditions | nih.govresearchgate.net |
Anti-inflammatory Effects and Signaling Pathways of Carbocisteine
In addition to its antioxidant properties, carbocisteine possesses significant anti-inflammatory capabilities. nih.govncats.io These effects are mediated through its interaction with and suppression of key pro-inflammatory signaling pathways. drugbank.com By modulating these pathways, carbocisteine can effectively reduce the expression and release of inflammatory mediators, thereby mitigating inflammatory responses in various pathological conditions, particularly in respiratory diseases. mdpi.commdpi.com
Suppression of Pro-inflammatory Transcription Factor Activation
A central mechanism of carbocisteine's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). frontiersin.orgnih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation. physiology.orgplos.org Research has demonstrated that carbocisteine effectively suppresses NF-κB activation in response to various stimuli, including viral infections and oxidative stress. ersnet.orgmdpi.com
This inhibition is achieved through specific molecular actions. Carbocisteine has been shown to attenuate the phosphorylation of the p65 subunit of NF-κB. mdpi.comnih.gov This phosphorylation is a crucial step for the activation and subsequent translocation of NF-κB from the cytoplasm into the nucleus. By inhibiting p65 phosphorylation, carbocisteine prevents this nuclear translocation, thereby blocking NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes. mdpi.comphysiology.orgnih.gov This suppression of the NF-κB pathway is a key factor in carbocisteine's ability to reduce the production of inflammatory cytokines and modulate the inflammatory response. ersnet.orgphysiology.org
Carbocisteine also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically targeting the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway. drugbank.complos.org The ERK1/2 pathway is involved in regulating cellular processes, and its activation can lead to the production of inflammatory mediators. plos.org
Studies have found that carbocisteine can suppress the ERK1/2 MAPK signaling pathway to attenuate inflammation. mdpi.comfarmayala.com In human alveolar epithelial cells (A549 cells) subjected to inflammatory stimuli like hydrogen peroxide or Tumor Necrosis Factor-alpha (TNF-α), carbocisteine was observed to decrease the phosphorylation of ERK1/2 in a dose-dependent manner. nih.govfarmayala.com By inhibiting the phosphorylation and thus the activation of ERK1/2, carbocisteine effectively dampens the downstream inflammatory response, highlighting another important aspect of its anti-inflammatory mechanism. mdpi.comnih.gov
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation (p65 phosphorylation, nuclear translocation)
Reduction of Pro-inflammatory Cytokine and Chemokine Production
The inhibitory effects of carbocisteine on signaling pathways like NF-κB and ERK1/2 MAPK translate directly into a measurable reduction in the production of pro-inflammatory cytokines and chemokines. mdpi.comnih.gov Numerous studies have documented carbocisteine's ability to decrease the release of a wide array of these inflammatory mediators from various cell types, including human tracheal and alveolar epithelial cells. ersnet.orgnih.gov
This reduction has been observed both at baseline and following stimulation by pathogens or irritants. ersnet.org The cytokines and chemokines affected include Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgmdpi.comphysiology.orgnih.gov Furthermore, carbocisteine has been shown to reduce levels of chemokines such as Interferon-gamma-inducible protein 10 (IP-10) and Macrophage Inflammatory Protein-1β (MIP-1β). mdpi.comnih.gov By curtailing the production of these potent signaling molecules, carbocisteine helps to reduce inflammatory cell recruitment and limit the amplification of the inflammatory cascade. dovepress.commdpi.com
Table 2: Effect of Carbocisteine on Pro-inflammatory Cytokine and Chemokine Production
| Cytokine/Chemokine | Effect | Context/Model | Reference |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Reduced | Human tracheal epithelial cells (RSV infection); NCI-H292 cells | nih.govmdpi.com |
| Interleukin-6 (IL-6) | Reduced | Human tracheal epithelial cells (rhinovirus, RSV, influenza infection); A549 cells (H₂O₂-induced); exhaled breath condensate (COPD patients) | ersnet.orgdovepress.comnih.govmdpi.comphysiology.orgnih.gov |
| Interleukin-8 (IL-8) | Reduced | Human tracheal epithelial cells (rhinovirus, RSV, influenza infection); A549 cells (H₂O₂-induced); NCI-H292 cells; mild AECOPD patients (serum) | ersnet.orgmdpi.comnih.govmdpi.comphysiology.orgnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced | A549 cells (H₂O₂-induced); rat model of colitis | frontiersin.orgmdpi.comnih.gov |
| Interferon-gamma-inducible protein 10 (IP-10) | Reduced | A549 cells (H₂O₂-induced) | nih.gov |
| Macrophage Inflammatory Protein-1β (MIP-1β) | Reduced | A549 cells (H₂O₂-induced) | nih.gov |
Interleukin (IL)-1β
Carbocisteine has demonstrated the ability to modulate the production of Interleukin-1β (IL-1β), a key pro-inflammatory cytokine. In studies involving human tracheal epithelial cells infected with respiratory syncytial virus (RSV), carbocisteine was found to reduce the production of IL-1β. mdpi.com This effect was observed both in the baseline state and after RSV infection, suggesting that carbocisteine can inhibit both the constitutive and virus-induced production of this cytokine. mdpi.com Similarly, in human tracheal epithelial cells infected with rhinovirus, carbocisteine was shown to inhibit the baseline secretion of IL-1β. ersnet.org The reduction of IL-1β is significant as this cytokine is a potent mediator of inflammation.
Interleukin (IL)-6
Carbocisteine has been shown to effectively reduce the levels of Interleukin-6 (IL-6), another important pro-inflammatory cytokine. In human tracheal epithelial cells infected with rhinovirus, carbocisteine reduced both the baseline and the infection-induced secretion of IL-6. ersnet.orgersnet.org This inhibitory effect on IL-6 production has also been observed in other contexts. For instance, carbocisteine decreased IL-6 levels in a murine model of Chronic Obstructive Pulmonary Disease (COPD) induced by lipopolysaccharide (LPS) and cigarette smoke exposure. mdpi.com Furthermore, in human alveolar epithelial cells (A549 cells) stimulated with Tumor Necrosis Factor-alpha (TNF-α), carbocisteine dose-dependently suppressed the release of IL-6. nih.govdrugbank.com Studies on human tracheal epithelial cells infected with influenza A virus and respiratory syncytial virus (RSV) also reported a reduction in IL-6 production following treatment with carbocisteine. mdpi.commdpi.com This reduction in IL-6 is often linked to the inhibition of the NF-κB signaling pathway. mdpi.com
Interleukin (IL)-8
Research has consistently demonstrated carbocisteine's ability to inhibit the production of Interleukin-8 (IL-8), a potent chemokine responsible for neutrophil recruitment. In human tracheal epithelial cells, carbocisteine has been shown to reduce both baseline and rhinovirus-induced IL-8 release. ersnet.orgersnet.org This effect is also seen in response to other stimuli. For example, in a human bronchial epithelial cell line stimulated with cigarette smoke extract (CSE), carbocisteine played a crucial role in reducing IL-8 mRNA and IL-8 release. mdpi.com Similarly, in human alveolar epithelial cells (A549 cells) stimulated by TNF-α, carbocisteine dose-dependently suppressed the release of IL-8. nih.govdrugbank.com Furthermore, studies on human tracheal epithelial cells infected with influenza A virus and respiratory syncytial virus (RSV) have also reported a decrease in IL-8 production with carbocisteine treatment. mdpi.commdpi.com In vivo studies have supported these findings, with carbocisteine treatment leading to reduced circulating IL-8 levels in patients with exacerbated COPD. ersnet.orgnih.gov
Tumor Necrosis Factor-alpha (TNF-α)
Carbocisteine has been found to exert inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), a critical inflammatory cytokine. In a murine model of COPD, carbocisteine treatment led to decreased TNF-α mRNA expression. mdpi.com In vitro studies using human alveolar epithelial cells (A549 cells) have shown that carbocisteine can ameliorate TNF-α-induced inflammation by suppressing the expression of TNF-α itself. nih.gov Specifically, treatment with carbocisteine, either before or after stimulation with TNF-α, resulted in a dose-dependent decrease in TNF-α mRNA expression. nih.gov This suggests that carbocisteine can modulate the inflammatory response by targeting this key cytokine. drugbank.com Research indicates that these anti-inflammatory effects may be mediated through the suppression of the NF-κB and ERK1/2 MAPK signaling pathways. drugbank.comdrugbank.com Furthermore, carbocisteine has been shown to inhibit the TNF-α-induced expression of certain cell surface molecules involved in inflammation. nih.gov
Other Chemokines (e.g., IP-10, MIP-1β, MCP-1)
Beyond the primary cytokines, carbocisteine has also been shown to modulate the expression of other important chemokines involved in inflammatory responses. In a study using human alveolar epithelial cells (A549 cells) stimulated with TNF-α, carbocisteine treatment led to a dose-dependent decrease in the mRNA expression of Macrophage Chemoattractant Protein-1 (MCP-1) and Macrophage Inflammatory Protein-1β (MIP-1β). nih.gov However, in the same study, the expression levels of Interferon-gamma-inducible protein 10 (IP-10) and MIP-1α remained relatively unchanged. nih.gov This indicates a selective inhibitory effect of carbocisteine on certain chemokines. The reduction of MCP-1 and MIP-1β is significant as these chemokines are involved in the recruitment of macrophages and other inflammatory cells to the site of inflammation. nih.gov
Effects on Inflammatory Cell Infiltration and Activity
Inhibition of Neutrophil Chemotaxis and Adhesion
Carbocisteine has demonstrated significant effects on the infiltration and activity of inflammatory cells, particularly neutrophils. Studies have shown that carbocisteine can inhibit neutrophil chemotaxis, the directed movement of neutrophils towards a chemical stimulus. mdpi.comencyclopedia.pub Specifically, it has been found to impair neutrophil chemotactic activity toward N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov
Reduction of Toll-like Receptor 4 (TLR4) Expression and Lipopolysaccharide (LPS) Binding
Carbocisteine has been shown to modulate innate immune responses by influencing the expression and activation of Toll-like Receptor 4 (TLR4). TLR4 plays a fundamental role in recognizing pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from gram-negative bacteria, and initiating inflammatory responses. nih.govresearchgate.net
In-vitro studies using human bronchial epithelial cell lines (16-HBE) have demonstrated that exposure to stimuli like cigarette smoke extract (CSE) increases the expression of TLR4 and enhances the binding of LPS. nih.govnih.gov Treatment with carbocisteine was found to counteract these effects, leading to a reduction in both TLR4 expression and LPS binding on these cells. nih.govnih.govcornell.edu This suggests that carbocisteine can help control inflammatory processes that are triggered by TLR4 activation. nih.gov The reduction of pro-inflammatory markers, including TLR4 expression and LPS binding, is a key aspect of carbocisteine's pharmacological activity in in-vitro models of Chronic Obstructive Pulmonary Disease (COPD). ersnet.orgphysiology.org
Table 1: Effect of Carbocisteine on TLR4 Expression and LPS Binding in Human Bronchial Epithelial Cells
| Experimental Model | Stimulant | Effect of Stimulant | Effect of Carbocisteine | Reference |
| Human Bronchial Epithelial Cell Line (16-HBE) | Cigarette Smoke Extract (CSE) | Increased TLR4 Expression | Reduced TLR4 Expression | nih.gov |
| Human Bronchial Epithelial Cell Line (16-HBE) | Cigarette Smoke Extract (CSE) | Increased LPS Binding | Reduced LPS Binding | nih.govnih.gov |
| In-vitro COPD Models | Cigarette Smoke Extract (CSE) | Increased Pro-inflammatory Markers | Reduced TLR4 Expression & LPS Binding | ersnet.orgphysiology.org |
Biotransformation Pathways and Metabolite Identification
Roles of Cytosolic Enzymes (e.g., Cysteine Dioxygenase, Phenylalanine 4-hydroxylase)
The metabolism of carbocisteine is a complex process primarily occurring through pathways such as acetylation, decarboxylation, and sulfoxidation. nih.govmims.commedicaldialogues.indawalifesciences.com Two key cytosolic enzymes, cysteine dioxygenase and phenylalanine 4-hydroxylase, are implicated in its biotransformation. medicaldialogues.indrugbank.comnih.govmdpi.compharmacompass.comnih.gov
Cysteine Dioxygenase: This enzyme is crucial in the metabolism of sulfur-containing compounds. nih.gov It catalyzes the oxidation of cysteine to cysteine sulfinic acid. nih.gov Studies in rats have demonstrated that repeated oral administration of S-carboxymethyl-L-cysteine (carbocisteine) leads to a significant increase in hepatic cysteine dioxygenase activity. nih.gov This suggests an interaction between carbocisteine and the intermediary biochemistry of sulphur compounds. nih.gov
Phenylalanine 4-hydroxylase (PAH): This enzyme, also known as phenylalanine 4-monooxygenase, is identified as a key enzyme in the sulfoxidation of carbocisteine and its thioether metabolites. nih.govnih.gov Research has shown that PAH catalyzes the S-oxygenation of S-carboxymethyl-L-cysteine (SCMC). nih.govresearchgate.netresearchgate.net In rat liver cytosol, nonactivated PAH exhibited a stereospecific preference, favoring the formation of the (S) S-oxide metabolite of SCMC over the (R) S-oxide metabolite. nih.gov The PAH gene provides the instructions for creating this enzyme, which is responsible for converting the amino acid phenylalanine to another amino acid, tyrosine. medlineplus.gov
The metabolic activity of these enzymes can vary significantly among individuals, partly due to genetic factors, which can influence the clinical response to carbocisteine. drugbank.comnih.govmdpi.comnih.gov Reduced metabolism can lead to increased exposure to the parent compound. drugbank.comnih.govmdpi.compharmacompass.comnih.gov
Characterization of Active and Inactive Metabolites (e.g., S-(carboxymethylthio)-L-cysteine)
The biotransformation of carbocisteine results in the formation of various metabolites, which are generally considered pharmacologically inactive. nih.govmedicaldialogues.indrugbank.com The primary metabolic pathways include acetylation, decarboxylation, and sulfoxidation. nih.govmims.commedicaldialogues.indawalifesciences.com
Inactive Metabolites:
Sulfoxide (B87167) derivatives: Sulfoxidation is a major metabolic route for carbocisteine. nih.govmims.commedicaldialogues.indawalifesciences.com The resulting sulfoxide metabolites are considered inactive. nih.govresearchgate.net The sulfide (B99878) moiety of the parent drug is thought to be the active part, acting as a free radical scavenger, while the oxidized sulfoxide form is inactive. researchgate.netresearchgate.net
Acetylated and decarboxylated derivatives: Acetylation and decarboxylation also contribute to the formation of inactive metabolites. nih.govmims.commedicaldialogues.indawalifesciences.com
Thiodiglycolic acid: This has been identified as a metabolite, particularly with nighttime administration of carbocisteine. nih.gov Fixed drug eruptions, a rare side effect, have been proposed to be linked to metabolites like thiodiglycolic acid, which may be produced in higher concentrations in individuals who are poor sulfoxidizers. researchgate.net
S-(carboxymethylthio)-L-cysteine (CMTC): A notable urinary metabolite identified in some studies is S-(carboxymethylthio)-L-cysteine (CMTC). drugbank.comnih.govnih.gov One study found that while sulfoxidation was previously considered the main metabolic pathway, CMTC was identified as a novel urinary metabolite, and no cysteinyl sulfoxide metabolites were found in the urine of the study participants. drugbank.comnih.govnih.gov The formation of CMTC appears to show polymorphism, though significant intra-subject variation makes phenotype assignment difficult. nih.gov The amount of CMTC excreted in urine showed a 12-fold variation, accounting for a mean of 4.4% of the administered dose. nih.gov
The metabolism of carbocisteine can also exhibit diurnal variation, with the timing of administration affecting the types of metabolites produced. nih.govnih.govdovepress.com For instance, daytime administration has been shown to result in S-carboxymethyl-L-cysteine S-oxide as the major urinary metabolite, while nighttime administration leads to thiodiglycolic acid being the primary metabolite. nih.gov
Excretion Routes and Elimination Kinetics
The elimination of carbocisteine and its metabolites from the body is primarily handled by the kidneys.
Renal Clearance of Unchanged Drug and Metabolites
Carbocisteine and its various metabolites are mainly excreted through the kidneys via urine. mims.comdawalifesciences.commedicines.org.ukhpra.ienafdac.gov.ng A significant portion of an orally administered dose, estimated to be between 30% and 60%, is excreted as the unchanged drug in the urine. nih.govmedicaldialogues.indrugbank.comnih.govmdpi.comresearchgate.net The remainder is eliminated as metabolites formed through processes like acetylation, decarboxylation, and sulfoxidation. mims.comdawalifesciences.com
Plasma Elimination Half-life
The plasma elimination half-life of carbocisteine is relatively short. Multiple sources report the half-life to be approximately 1.33 hours. nih.govdrugbank.comnih.govservice.gov.uk Other studies and product characteristics provide a range, with some stating it is about 2 hours medicines.org.uk or between 1.5 and 2.1 hours. hpra.ie Another source indicates a mean elimination half-life of 1.87 hours, with a range of 1.4 to 2.5 hours. mims.commedicaldialogues.in This rapid elimination is consistent with a one-compartment open model of pharmacokinetics. nih.govservice.gov.uk
Pharmacokinetic Parameters of Carbocisteine
| Parameter | Value | Source(s) |
|---|---|---|
| Renal Excretion (Unchanged) | 30% - 60% of oral dose | nih.govdrugbank.comnih.govmdpi.com |
| Plasma Elimination Half-life | ~1.33 - 2 hours | nih.govdrugbank.comnih.govmedicines.org.ukservice.gov.uk |
| Time to Peak Plasma Concentration | 1 - 2 hours | nih.govmims.commedicines.org.uk |
| Apparent Volume of Distribution | ~60 - 105 L | mims.comnafdac.gov.ngservice.gov.uk |
Pharmacogenomic Influences on Carbocisteine Metabolism
The metabolism of carbocisteine shows considerable inter-individual variation, which is largely attributed to genetic factors influencing the enzymes responsible for its biotransformation. nih.gov
Genetic Polymorphisms Affecting Sulfoxidation Capacity
Sulfoxidation is a principal metabolic pathway for carbocisteine, and its efficiency is subject to genetic polymorphism. nih.govmedicaldialogues.indawalifesciences.comdrugbank.comnih.gov This genetic variability in sulfoxidation capacity can lead to significant differences in how individuals metabolize the drug. nih.govmedicaldialogues.indawalifesciences.comdrugbank.comnih.gov
Individuals with less efficient metabolism, often termed "poor metabolizers," may have increased exposure to the active parent compound. nih.govdovepress.com This variation in metabolic rate has been proposed as an explanation for the inconsistent clinical responses observed among patients receiving carbocisteine. nih.govdrugbank.comnih.govmdpi.comnih.govdovepress.com The genetic polymorphism in sulfoxidation has been suggested to be a potential biomarker for susceptibility to certain diseases. nih.govnih.govenghusen.dk
The enzyme phenylalanine 4-hydroxylase (PAH) is a key player in the sulfoxidation of carbocisteine. nih.gov Genetic variations in the PAH gene can reduce the enzyme's activity, affecting its ability to process substrates. medlineplus.gov The association between genetic polymorphisms in sulfoxidation and the metabolism of carbocisteine highlights the importance of pharmacogenomics in understanding variable drug responses. nih.govenghusen.dk It has been claimed that carbocisteine is predominantly metabolized by sulfoxidation and that this pathway exhibits a genetic polymorphism. nih.gov However, some research has contested this, suggesting that carbocisteine does not undergo significant S-oxidation and may not be a suitable probe drug for determining sulfoxidation status. nih.gov
Implications for Inter-individual Variability in Pharmacokinetic Exposure and Clinical Response
The clinical application of carbocisteine is marked by a notable inconsistency in patient response, a phenomenon that is largely attributable to significant inter-individual variability in its pharmacokinetic profile. nih.govresearchgate.net This variability is primarily rooted in the complex and diverse metabolic pathways of the drug, which are influenced by both genetic and physiological factors. nih.govnafdac.gov.ng
The metabolism of carbocisteine proceeds through several routes, including acetylation, decarboxylation, and sulfoxidation, which result in the formation of inactive derivatives. nih.govdrugbank.commedicaldialogues.in Of these, hepatic cytosolic sulfoxidation has been identified as a critical pathway subject to considerable variation among individuals due to genetic polymorphism. nih.govresearchgate.netdrugbank.commdpi.com This genetic difference in sulfoxidation capacity means that individuals metabolize carbocisteine at different rates. nih.gov The enzymes implicated in this metabolic process include cysteine dioxygenase and phenylalanine 4-hydroxylase. drugbank.commdpi.comnih.goversnet.org
Reduced metabolic efficiency, often seen in individuals with certain genetic polymorphisms, leads to decreased clearance and consequently, increased plasma concentrations of the parent carbocisteine compound. nih.govdrugbank.commdpi.com This elevated exposure to the active drug is a principal explanation for the variable clinical outcomes observed, as patients who are "efficient sulfoxidizers" may rapidly convert the drug to its inactive metabolites, thereby diminishing its therapeutic effect. nih.goversnet.org Conversely, "poor metabolizers" may have a more pronounced response due to prolonged exposure to the active form. nih.govdrugbank.com
Another layer of complexity is added by a diurnal variation in carbocisteine metabolism. nih.govresearchgate.net Research has shown that sulfoxidation is less efficient at night. nih.goversnet.org This suggests that nocturnal administration could result in higher concentrations of the active parent compound, as the deactivation process is slowed. mdpi.comersnet.org
The table below summarizes the key factors contributing to the pharmacokinetic variability of carbocisteine.
Table 1: Factors Influencing Carbocisteine Pharmacokinetic Variability
| Factor | Mechanism | Implication |
|---|---|---|
| Genetic Polymorphism | Variation in the activity of sulfoxidation enzymes (e.g., cysteine dioxygenase, phenylalanine 4-hydroxylase). drugbank.commdpi.comnih.goversnet.org | Leads to "efficient" and "poor" metabolizer phenotypes, causing significant differences in drug exposure and clearance. nih.govmdpi.com This is a primary reason for inconsistent clinical response. nih.govdrugbank.com |
| Diurnal Variation | Sulfoxidation metabolic pathway is less active during the night. nih.govresearchgate.netersnet.org | Nocturnal dosing may lead to higher plasma concentrations of the active parent compound compared to daytime administration. ersnet.org |
While sulfoxidation is widely cited as a major polymorphic pathway, some research has challenged the extent of its role. drugbank.comnih.gov A study involving 120 healthy volunteers found that carbocisteine did not undergo significant S-oxidation, and no cysteinyl sulfoxide metabolites were identified in urine samples. nih.gov This study identified a novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC). nih.gov The formation of this metabolite itself showed considerable variation, but high intra-subject differences made it difficult to assign a definitive phenotype, questioning the suitability of carbocisteine as a probe drug for sulfoxidation. nih.gov
The findings from this study on urinary excretion are detailed below.
Table 2: Research Findings on Urinary Excretion of Carbocisteine and its Metabolite (CMTC)
| Parameter | Finding |
|---|---|
| Parent Drug (Carbocisteine) in Urine | Ranged from 6% to 56% of the administered dose. nih.gov |
| S-(carboxymethylthio)-L-cysteine (CMTC) in Urine | Accounted for a mean of 4.4% (range: 1-12%) of the administered dose. nih.gov |
| Cysteinyl Sulfoxide Metabolites in Urine | Not identified. nih.gov |
Preclinical Research Methodologies and Findings for Carbocisteine
In Vitro Studies and Cellular Models
In vitro studies are fundamental to understanding the cellular and molecular effects of carbocisteine. These studies employ various human cell lines and primary cells to mimic physiological and pathological conditions relevant to respiratory diseases.
Investigations in Human Airway Epithelial Cell Lines
Human airway epithelial cells, such as A549 (human lung adenocarcinoma) and 16-HBE (human bronchial epithelial cells), serve as critical models for evaluating carbocisteine's impact on airway inflammation, viral/bacterial infections, mucin production, and cellular integrity.
Carbocisteine has demonstrated potent anti-inflammatory and antioxidant capabilities across various in vitro models.
Inflammatory Marker Reduction: In human alveolar (A549) and bronchial epithelial cells (16-HBE), carbocisteine has been shown to significantly reduce the production and mRNA expression of key pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and others like IP-10 and MIP-1β, when stimulated by agents such as hydrogen peroxide (H₂O₂), cigarette smoke extract (CSE), or TNF-α. nih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.com
Antioxidant Activity: Studies utilizing CSE-stimulated bronchial epithelial cells (16-HBE) indicate that carbocisteine effectively reduces intracellular reactive oxygen species (ROS) production. Concurrently, it enhances the expression and activity of crucial antioxidant molecules and transcription factors, including glutathione (B108866) (GSH), heme oxygenase-1 (HO-1), nuclear-related factor 2 (Nrf2), and histone deacetylase 2 (HDAC-2). nih.govresearchgate.netresearchgate.netmdpi.com
Signaling Pathway Modulation: Carbocisteine's anti-inflammatory effects are partly attributed to its ability to suppress pro-inflammatory signaling pathways. Specifically, it has been shown to attenuate the phosphorylation of NF-κB p65 and ERK1/2 MAPK, thereby inhibiting their nuclear translocation and transcriptional activity in response to inflammatory stimuli like H₂O₂ and TNF-α in A549 cells. nih.govnih.gov
Table 1: Anti-inflammatory and Antioxidant Effects of Carbocisteine in Epithelial Cell Lines
| Cell Line | Stimulus | Marker Measured | Carbocisteine Effect | Key Signaling Pathways Modulated | References |
| A549 | H₂O₂ | IL-6, IL-8, TNF-α, IP-10, MIP-1β (mRNA) | Reduced | NF-κB, ERK1/2 MAPK | nih.govnih.gov |
| A549 | H₂O₂ | ROS | Reduced | - | nih.govmdpi.com |
| A549 | CSE | ROS | Reduced | Nrf2, HDAC-2 | nih.govresearchgate.netresearchgate.net |
| A549 | CSE | GSH, HO-1, Nrf2, HDAC-2 | Increased | Nrf2 | nih.govresearchgate.netresearchgate.net |
| A549 | TNF-α | IL-6, IL-8, TNF-α, MCP-1, MIP-1β (mRNA) | Reduced | NF-κB, ERK1/2 MAPK | nih.gov |
| 16-HBE | CSE | ROS | Reduced | Nrf2, HDAC-2 | nih.govresearchgate.net |
| 16-HBE | CSE | GSH, HO-1, Nrf2, HDAC-2 | Increased | Nrf2 | nih.govresearchgate.net |
| Human Tracheal | FluA | Pro-inflammatory cytokines (e.g., IL-6) | Reduced | NF-κB | physiology.orgresearchgate.net |
| Human Tracheal | RV14 | IL-6, IL-8 | Reduced | ICAM-1, Endosomal pH | ersnet.orgersnet.org |
| Human Tracheal | RSV | IL-1β, IL-6, IL-8 | Reduced | - | mdpi.com |
Carbocisteine exhibits direct antiviral and antibacterial effects by interfering with pathogen entry and adherence mechanisms.
Antiviral Activity: In human tracheal epithelial cells, carbocisteine has been shown to inhibit influenza A virus (FluA) infection. This inhibition is associated with a reduction in viral RNA, viral titers in the supernatant, and a decrease in the number of acidic endosomes crucial for viral entry. Carbocisteine also appears to reduce the expression of sialic acid alpha2,6-linked (SAα2,6Gal), a receptor for influenza virus, potentially by inhibiting NF-κB activation. physiology.orgresearchgate.net Similarly, carbocisteine inhibits rhinovirus (RV) infection in human tracheal epithelial cells by reducing viral titers and RNA levels. It achieves this by decreasing the expression of intercellular adhesion molecule-1 (ICAM-1), the receptor for major group rhinoviruses, and by affecting endosomal acidification, a process vital for viral RNA entry. ersnet.orgersnet.orgdrugbank.com
Antibacterial Activity: Carbocisteine has been demonstrated to reduce the attachment of common respiratory pathogens, including Moraxella catarrhalis, Haemophilus influenzae, and Streptococcus pneumoniae, to pharyngeal epithelial cells in vitro. This effect is proposed to result from the disruption of bacterial receptor sites on the epithelial surface. nih.govtaylorandfrancis.com
Table 2: Antiviral and Antibacterial Activities of Carbocisteine
| Pathogen/Bacteria | Cell Model | Observed Effect | Proposed Mechanism | References |
| Influenza A virus (FluA) | Human Tracheal Epithelial Cells | Inhibited infection, reduced viral titers and RNA, reduced acidic endosomes. | Reduced SAα2,6Gal expression, inhibited NF-κB, altered endosomal pH. | physiology.orgresearchgate.net |
| Rhinovirus (RV14) | Human Tracheal Epithelial Cells | Inhibited infection, reduced viral titers and RNA, reduced ICAM-1 expression. | Reduced ICAM-1 expression, altered endosomal pH, potentially inhibiting viral RNA entry. | ersnet.orgersnet.orgdrugbank.com |
| Rhinovirus (RV2) | Human Tracheal Epithelial Cells | Inhibited infection | Likely via inhibition of endosomal acidification. | ersnet.org |
| Moraxella catarrhalis | Pharyngeal Epithelial Cells | Reduced attachment | Disruption of bacterial receptor sites on epithelial surface. | nih.govtaylorandfrancis.com |
| Haemophilus influenzae | Pharyngeal Epithelial Cells | Reduced attachment | Disruption of bacterial receptor sites on epithelial surface. | nih.govtaylorandfrancis.com |
| Streptococcus pneumoniae | Pharyngeal Epithelial Cells | Reduced attachment | Disruption of bacterial receptor sites on epithelial surface. | nih.govtaylorandfrancis.com |
Carbocisteine influences mucin production, which is critical in maintaining airway homeostasis and clearing mucus.
Mucin Reduction: In in vitro studies using NCI-H292 cells, carbocisteine was shown to decrease human elastase-induced MUC5AC expression. researchgate.net Furthermore, in a mouse model of COPD induced by cigarette smoke, carbocisteine treatment, particularly at higher doses, significantly reduced the overproduction of both MUC5B and MUC5AC mucins. This reduction helped restore the MUC5B/MUC5AC ratio, which is often imbalanced in COPD, suggesting an improvement in mucus clearance. nih.govresearchgate.net Carbocisteine also modulates mucus properties by influencing the balance of fucose and sialic acid content on mucins. researchgate.netnih.gov
Table 3: Effects of Carbocisteine on Mucin Expression
| Model/Cell Line | Mucin Affected | Observed Effect | Mechanism/Context | References |
| NCI-H292 cells | MUC5AC | Decreased expression (following elastase induction) | Modulates mucin properties. | researchgate.net |
| COPD Mouse Model | MUC5B | Decreased overproduction | Restored MUC5B/MUC5AC ratio, potentially improving mucus clearance. | nih.govresearchgate.net |
| COPD Mouse Model | MUC5AC | Decreased overproduction | Restored MUC5B/MUC5AC ratio, potentially improving mucus clearance. | nih.govresearchgate.net |
Carbocisteine plays a role in protecting airway epithelial cells from damage and modulating programmed cell death.
Apoptosis Inhibition: In human tracheal epithelial cells exposed to hydrogen peroxide (H₂O₂), a known inducer of oxidative stress and apoptosis, carbocisteine treatment significantly reduced the proportion of apoptotic cells. This effect was linked to the inhibition of key apoptotic enzymes, caspase-3 and caspase-9. nih.govniph.go.jpresearchgate.net
Akt Pathway Activation: The cytoprotective mechanism appears to involve the activation of the Akt signaling pathway. Carbocisteine treatment led to increased Akt phosphorylation, which in turn modulates caspase activation. Inhibition of Akt signaling reversed the protective effects of carbocisteine against H₂O₂-induced apoptosis, highlighting Akt's role in carbocisteine's anti-apoptotic action. drugbank.comnih.govniph.go.jp
Cell Viability and Damage Reduction: In A549 cells, carbocisteine treatment was found to increase cell viability and decrease the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, following H₂O₂ exposure. nih.govnih.gov
Table 4: Cytoprotective Effects and Apoptosis Modulation by Carbocisteine
| Cell Model | Inducer | Outcome Measured | Carbocisteine Effect | Key Mechanism(s) | References |
| Human Tracheal Epithelial Cells | H₂O₂ | Apoptosis | Reduced proportion of apoptotic cells | Inhibition of caspase-3/9, activation of Akt pathway | nih.govniph.go.jpresearchgate.net |
| A549 Cells | H₂O₂ | Cell Viability | Increased | Activation of Akt phosphorylation | nih.govdrugbank.comnih.gov |
| A549 Cells | H₂O₂ | LDH Release | Decreased | Cytoprotective effect | nih.gov |
Studies on Mucin Gene and Protein Expression
Research Using Primary Human Cells (e.g., Peripheral Blood Mononuclear Cells)
Studies have also investigated carbocisteine's effects on primary human immune cells, such as peripheral blood mononuclear cells (PBMCs), which are involved in inflammatory responses.
IL-8 Production Inhibition: Carbocisteine lysine (B10760008) salt monohydrate (SCMC-Lys) has been shown to significantly reduce the production of interleukin-8 (IL-8) in stimulated human PBMCs. IL-8 is a critical mediator of neutrophil recruitment in inflammatory diseases. This reduction in IL-8 production is linked to carbocisteine's antioxidant action, specifically its ability to scavenge hydroxyl radicals (OH•). nih.govjle.comresearchgate.net This suggests that carbocisteine can modulate inflammatory responses by impacting immune cell signaling and mediator release.
Table 5: Effects of Carbocisteine on Primary Human Cells
| Cell Type | Stimulus/Condition | Marker Measured | Carbocisteine Effect | Proposed Mechanism | References |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β stimulation | IL-8 production | Reduced | Antioxidant action via scavenging of hydroxyl radicals | nih.govjle.comresearchgate.net |
Compound List
Carbocisteine
Hydrogen Peroxide (H₂O₂)
Cigarette Smoke Extract (CSE)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Interferon-gamma-inducible protein 10 (IP-10)
Monocyte Chemoattractant Protein-1 (MCP-1)
Macrophage Inflammatory Protein-1 beta (MIP-1β)
Reactive Oxygen Species (ROS)
Glutathione (GSH)
Heme Oxygenase-1 (HO-1)
Nuclear-related Factor 2 (Nrf2)
Histone Deacetylase 2 (HDAC-2)
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)
ERK1/2 MAPK (Extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase)
Influenza A virus (FluA)
Rhinovirus (RV14)
Rhinovirus (RV2)
Respiratory Syncytial Virus (RSV)
Sialic acid alpha2,6-linked (SAα2,6Gal)
Intercellular Adhesion Molecule-1 (ICAM-1)
Mucin 5B (MUC5B)
Mucin 5AC (MUC5AC)
Caspase-3
Caspase-9
Akt (Protein Kinase B)
Lactate Dehydrogenase (LDH)
Moraxella catarrhalis
Haemophilus influenzae
Streptococcus pneumoniae
Interleukin-1 beta (IL-1β)
Clinical Efficacy and Therapeutic Applications of Carbocisteine
Research in Chronic Obstructive Pulmonary Disease (COPD)
COPD is a complex disease where airway mucus hypersecretion, inflammation, and oxidative stress are key contributing factors to exacerbations and disease progression. Mucoactive drugs, including carbocisteine, are being investigated for their potential to modulate these pathological processes. archbronconeumol.orgnih.govmdpi.comresearchgate.netersnet.orgersnet.orgjournalpulmonology.org
Efficacy in Reducing Exacerbation Rates and Severity
The PEACE study, a large randomized placebo-controlled trial conducted in China involving 709 patients, demonstrated a significant reduction in the annual exacerbation rate. Patients treated with carbocisteine experienced 1.01 exacerbations per patient per year, compared to 1.35 exacerbations per patient per year in the placebo group, representing a 25% reduction (Risk Ratio [RR]: 0.75; 95% CI: 0.62–0.92, P=0.004). This effect was observed to be independent of smoking status, COPD severity, or the concurrent use of inhaled corticosteroids. ersnet.orgersnet.orgnih.govcentreformedicinesoptimisation.co.ukdovepress.com
Furthermore, carbocisteine was found to significantly decrease the proportion of patients experiencing at least one exacerbation. The odds ratio for having at least one exacerbation was 0.86 (95% CI: 0.78–0.95), with a Number Needed to Treat (NNT) of 12. dovepress.comnih.govresearchgate.nettandfonline.comnih.govtandfonline.com
However, research in milder forms of COPD has yielded different results. A recent multicenter trial involving 539 patients with mild-to-moderate COPD did not find a statistically significant difference in the annualized exacerbation rate between the carbocisteine and placebo groups (0.39 vs. 0.46 per patient-year; RR: 0.85; 95% CI: 0.64–1.13; P=0.273). This suggests that the efficacy of carbocisteine in reducing exacerbations may be more pronounced in patients with more severe COPD. archbronconeumol.org
Table 4.1.1: Summary of Carbocisteine Efficacy on COPD Exacerbation Rates
| Outcome | Carbocisteine Group | Placebo Group | Difference (95% CI) | P-value | Study/Meta-analysis |
| Rate of Total Exacerbations (per patient/year) | -0.43 (vs. placebo) | - | -0.43 (-0.57 to -0.29) | <0.01 | Meta-analysis (4 studies, 1357 patients) dovepress.comnih.govresearchgate.nettandfonline.comnih.gov |
| Annual Exacerbation Rate (PEACE Study) | 1.01 (SE 0.06) | 1.35 (SE 0.06) | RR 0.75 (0.62 to 0.92) | 0.004 | PEACE Study (709 patients) ersnet.orgersnet.orgnih.govcentreformedicinesoptimisation.co.ukdovepress.com |
| Annual Exacerbation Rate (Mild-to-Moderate COPD) | 0.39 (per patient-year) | 0.46 (per patient-year) | RR 0.85 (0.64 to 1.13) | 0.273 | Multicenter Trial (539 patients) archbronconeumol.org |
| Proportion of Patients with ≥1 Exacerbation | Reduced (OR 0.86) | - | 0.86 (0.78 to 0.95) | - | Meta-analysis (4 studies, 1357 patients) dovepress.comnih.govresearchgate.nettandfonline.comnih.gov |
| Exacerbation Rate Reduction (Frequent Exacerbators) | 69% to 33% (with ICS) / 58% to 25% (without ICS) | - | Statistically significant (p<0.01) | <0.01 | Paone et al. (155 patients) nih.goveuropeanreview.org |
Impact on Pulmonary Function Parameters and Disease Progression
The impact of carbocisteine on key pulmonary function parameters, such as Forced Expiratory Volume in 1 second (FEV1), has been a focus of research. However, most meta-analyses and large studies have not found a statistically significant difference in FEV1 between patients treated with carbocisteine and those receiving a placebo. dovepress.comnih.govresearchgate.nettandfonline.comnih.gov For instance, in a study of mild-to-moderate COPD, the mean difference in FEV1 change at 12 months was negligible (6 ml; 95% CI: -24 to 36 ml). archbronconeumol.org Similarly, the PEACE study reported no significant changes in lung function parameters. ersnet.orgnih.govcentreformedicinesoptimisation.co.uk Direct evidence on carbocisteine's effect on long-term disease progression, such as the rate of decline in FEV1 over several years, is limited in the reviewed literature, with most studies focusing on exacerbation rates and quality of life over shorter periods.
Effects on Patient-Reported Quality of Life and Symptom Burden
Table 4.1.3: Impact of Carbocisteine on Quality of Life in COPD
| Outcome | Carbocisteine Effect | Placebo Effect | Difference (95% CI) | P-value | Study/Meta-analysis |
| St. George's Resp. Q. (SGRQ) | Improvement | - | -6.29 (-9.30 to -3.27) | - | Meta-analysis (4 studies, 1357 patients) dovepress.comnih.govresearchgate.nettandfonline.comnih.gov |
| Health-related QoL (SGRQ) | Improvement | - | -4.06 units | 0.046 | PEACE Study (709 patients) ersnet.org |
Role in Modulating Systemic and Local Inflammation/Oxidative Stress Markers in COPD Patients
Beyond its mucolytic action, carbocisteine possesses significant anti-inflammatory and antioxidant properties that are crucial in managing COPD. It has been shown to reduce oxidative stress by acting as a free radical scavenger and to modulate inflammatory pathways. nih.govmdpi.comresearchgate.netersnet.orgmdpi.comresearchgate.net Studies indicate that carbocisteine can decrease the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in exhaled breath condensate and reduce inflammatory cell infiltration in the airways. ersnet.orgmdpi.com It may also preserve the activity of alpha-1-antitrypsin, a key protein that is inactivated by oxidative stress in COPD. dovepress.comdovepress.com Furthermore, carbocisteine has been observed to reduce the expression of intercellular adhesion molecule-1 (ICAM-1), which is implicated in neutrophil recruitment and increased susceptibility to respiratory infections in COPD patients. nih.gov These mechanisms collectively suggest that carbocisteine can help mitigate the underlying inflammatory and oxidative processes contributing to COPD.
Identification of Patient Subgroups for Optimal Therapeutic Response
Research suggests that certain patient subgroups may benefit more from carbocisteine therapy. The PEACE study found that the preventive effects of carbocisteine were not significantly influenced by COPD severity or the concurrent use of inhaled corticosteroids. nih.govcentreformedicinesoptimisation.co.uk However, other findings indicate that patients with a history of frequent exacerbations (two or more in the preceding year) may experience a more substantial benefit. In such patients, carbocisteine treatment led to a significant reduction in exacerbation rates, dropping from 69% to 33% in those also receiving inhaled steroids, and from 58% to 25% in those not on inhaled steroids. europeanreview.org Additionally, there is evidence suggesting that the beneficial effects of carbocisteine on exacerbation rates may require a longer duration of treatment, potentially at least six months. nih.gov
Subgroup analyses based on ethnicity have also highlighted potential differences in response. A meta-analysis indicated a more pronounced reduction in exacerbation rates among non-Chinese populations compared to Chinese populations, suggesting that ethnic background might influence therapeutic outcomes. dovepress.comnih.govresearchgate.nettandfonline.com The efficacy of carbocisteine appears to be more consistently demonstrated in patients with more severe COPD, as evidenced by the lack of significant benefit in a trial focused on mild-to-moderate COPD patients. archbronconeumol.org
Compound List:
Carbocisteine
N-acetylcysteine (NAC)
Erdosteine
Safety Profile and Adverse Event Research for Carbocisteine
Spectrum of Reported Adverse Effects
Carbocisteine is generally considered to have a favorable safety profile, but like all medications, it is associated with a range of potential adverse effects. Research and post-marketing surveillance have identified several categories of these reactions, varying in frequency and severity.
Gastrointestinal Manifestations
Gastrointestinal disturbances are among the most frequently reported side effects of carbocisteine. apollopharmacy.intruemeds.in These effects are generally mild and may include:
Nausea apollopharmacy.intruemeds.inmims.commedicines.org.uk
Vomiting apollopharmacy.intruemeds.inmims.commedicines.org.uk
Diarrhea apollopharmacy.intruemeds.inmims.commedicines.org.uk
Gastric discomfort or epigastric discomfort apollopharmacy.intruemeds.inmims.commedicines.org.uk
Abdominal pain truemeds.in
More serious, though less common, is the risk of gastrointestinal bleeding. mims.commedicines.org.ukmedicaldialogues.inmedicines.org.uk This has led to recommendations for caution in patients with a history of gastroduodenal ulcers. medicines.org.ukmedicines.org.ukmedicines.org.uk If gastrointestinal bleeding is suspected, discontinuation of the medication is advised. medicines.org.uknwlmcs.org
Table 1: Reported Gastrointestinal Adverse Effects of Carbocisteine
| Adverse Effect | Frequency | References |
|---|---|---|
| Nausea, Vomiting, Diarrhea | Common | apollopharmacy.intruemeds.inmims.commedicines.org.uk |
| Gastric/Epigastric Discomfort | Common | apollopharmacy.intruemeds.inmims.commedicines.org.uk |
| Abdominal Pain | Reported | truemeds.in |
| Gastrointestinal Bleeding | Significant, but less common | mims.commedicines.org.ukmedicaldialogues.inmedicines.org.uk |
Dermatological Reactions
A variety of skin reactions have been associated with carbocisteine use. These can range from mild rashes to severe, life-threatening conditions.
Reported dermatological reactions include:
Rash and Allergic Skin Eruptions: These are among the more common skin-related side effects. mims.commedicines.org.uk
Fixed Drug Eruption: This is a type of allergic skin reaction that recurs in the same location upon re-exposure to the drug. mims.commedicines.org.uk
Bullous Dermatitis: This is a rare but serious adverse effect. mims.commedicaldialogues.in
Stevens-Johnson Syndrome (SJS) and Erythema Multiforme: These are isolated but severe and potentially fatal skin reactions that have been reported with carbocisteine use. mims.commedicines.org.ukmedicaldialogues.inmedicines.org.uk SJS is a severe skin reaction that can be caused by certain medications. wikipedia.org Research has indicated a potential link between carbocisteine and an increased risk of severe ocular symptoms and sequelae in patients who develop SJS. jst.go.jp A case report has also confirmed SJS induced by carbocisteine through inadvertent re-exposure. nih.gov
Toxic Epidermal Necrolysis (TEN): TEN is a more severe form of SJS and has also been reported in association with carbocisteine. npra.gov.my
Table 2: Dermatological Reactions Associated with Carbocisteine
| Reaction | Severity | References |
|---|---|---|
| Rash, Allergic Skin Eruptions | Mild to Moderate | mims.commedicines.org.uk |
| Fixed Drug Eruption | Moderate | mims.commedicines.org.uk |
| Bullous Dermatitis | Severe | mims.commedicaldialogues.in |
| Stevens-Johnson Syndrome (SJS) | Severe, Life-threatening | mims.commedicines.org.ukmedicaldialogues.inmedicines.org.ukjst.go.jpnih.govnpra.gov.my |
| Erythema Multiforme | Severe | mims.commedicines.org.uk |
| Toxic Epidermal Necrolysis (TEN) | Severe, Life-threatening | npra.gov.my |
Immunological and Allergic Responses
Carbocisteine can trigger immunological and allergic reactions, some of which can be severe. Anaphylactic reactions, a type of severe, potentially life-threatening allergic reaction, have been reported. mims.commedicines.org.ukmedicaldialogues.inmsdmanuals.commedscape.com These reactions are characterized by a rapid onset of symptoms that can affect multiple organ systems. medscape.comwikipedia.org
The National Pharmaceutical Regulatory Agency (NPRA) has reviewed the risk of anaphylactic/anaphylactoid reactions with carbocisteine and has received reports of adverse drug reactions including urticaria, pruritus, angioedema, and rash. npra.gov.my
Contraindications and Precautions from a Research Perspective
Research and clinical experience have identified specific situations where the use of carbocisteine is not recommended or requires caution.
Active Peptic Ulceration: This is a primary contraindication for carbocisteine use. truemeds.inmims.commedicines.org.uknwlmcs.orgnih.govpediatriconcall.combbukltd.com There is a concern that mucolytics like carbocisteine could potentially disrupt the gastric mucosal barrier.
History of Gastroduodenal Ulcers: Caution is advised for patients with a history of these ulcers, even if not currently active. medicines.org.ukmedicines.org.ukmedicines.org.uknwlmcs.org
Concomitant Medications Known to Cause Gastrointestinal Bleeding: Caution is also recommended when carbocisteine is taken with other drugs known to increase the risk of gastrointestinal bleeding. medicines.org.ukmedicines.org.ukmedicines.org.uk
Hypersensitivity: A known hypersensitivity to carbocisteine or any of its excipients is a contraindication. medicines.org.uk
Research on Drug Interactions and Pharmacokinetic Interference
Currently, there is limited information available regarding significant drug-drug interactions with carbocisteine. Some sources state that no significant interactions have been identified. pediatriconcall.com However, one database suggests that the risk or severity of adverse effects can be increased when carbocisteine is combined with a number of other drugs, including certain antidiabetic medications and antibiotics. drugbank.com
It is not recommended to use carbocisteine concurrently with antitussives (cough suppressants) or medications that dry up bronchial secretions. mims.com The rationale is that while carbocisteine makes mucus less viscous and easier to expel, antitussives can inhibit the cough reflex needed to clear the secretions, potentially leading to airway obstruction.
Safety Considerations in Specific Patient Populations
The safety of carbocisteine has been considered in several specific patient populations:
Elderly: Caution is recommended in the elderly, particularly those with a history of gastroduodenal ulcers or those taking other medications that can cause gastrointestinal bleeding. truemeds.inmedicines.org.ukmedicines.org.ukmedicines.org.uknwlmcs.org
Pediatric: Carbocisteine is contraindicated in children under 2 years of age. mims.compediatriconcall.com For children over 2, specific pediatric formulations and dosages are available. patient.infowww.nhs.uk Some sources suggest that capsule formulations are not recommended for children. medicines.org.ukbbukltd.com There have been reports of serious and fatal paradoxical effects, including respiratory distress and cough aggravation, in children in France and Italy, which led to the withdrawal of some licenses for pediatric use. drugbank.com
Pregnancy: There is a lack of sufficient data on the use of carbocisteine in pregnant women. medicines.org.ukvinmec.come-lactancia.orgtmda.go.tz Therefore, its use during pregnancy, especially in the first trimester, is generally not recommended. apollopharmacy.inmedicines.org.ukmedicines.org.ukvinmec.comtmda.go.tz
Lactation: It is not known whether carbocisteine is excreted in human milk. medicines.org.ukvinmec.come-lactancia.orgtmda.go.tz Due to the lack of data, its use during breastfeeding is not recommended. medicines.org.ukmedicines.org.ukvinmec.comtmda.go.tz
Pediatric Population Studies
The use of carbocisteine in the pediatric population has been the subject of considerable research and regulatory scrutiny, particularly in young children. While some studies suggest a degree of efficacy and safety in children over two years of age, significant concerns have been raised for infants. cochranelibrary.comresearchgate.netnih.gov
A systematic review of 34 studies, which included 2064 children, indicated that carbocisteine appears to be safe for children older than two. cochranelibrary.comnih.gov However, the data available for evaluating safety in infants under two years is very limited. cochranelibrary.comnih.gov Concerns regarding this age group are significant, leading drug agencies in France and Italy to withdraw licenses for carbocisteine use in children younger than two years old. drugbank.comnih.gov This decision was prompted by reports of paradoxically increased bronchorrhea and acute respiratory distress. nih.gov
A national survey in France identified 59 pediatric cases of paradoxical respiratory adverse drug reactions (ADRs) associated with oral mucolytics, including carbocisteine. nih.govplos.org The median age of the patients was 5 months, with 98% being younger than two years old. plos.orgresearchgate.net These ADRs were severe, with 86% of the children requiring hospitalization or an extension of their hospital stay; one death was reported. nih.govplos.org
Another study focused on 191 children, comparing a group that received carbocisteine to a group that did not. researchgate.net The research noted that in all instances of worsening cough, the effect was attributed to carbocisteine use. researchgate.net In some cases, its use was associated with the onset of wheezing and bronchospasm.
| Study/Report | Population | Key Findings on Adverse Events |
|---|---|---|
| French Pharmacovigilance System Survey nih.govplos.org | 59 pediatric patients (Median age: 5 months) | Identified severe paradoxical respiratory ADRs: increased bronchorrhea, worsening of respiratory distress, dyspnea, cough aggravation, and bronchospasm. 86% of cases required hospitalization. |
| Cochrane Systematic Review cochranelibrary.comnih.gov | 2064 children across 34 studies | Overall safety was good in children older than two years. Very limited data was available to evaluate safety in infants younger than two. |
| Comparative Study (Magyar et al.) researchgate.net | 191 children | Associated carbocisteine use with worsening cough, bronchospasm, and reflex vomiting. |
Geriatric Population Studies
Specific research focusing exclusively on the geriatric population is limited; however, product characteristics and clinical studies involving adults with chronic conditions provide some insight. Caution is generally recommended when carbocisteine is used in the elderly. medicines.org.ukefda.gov.et This is particularly true for those with a history of gastroduodenal ulcers or those taking other medications known to cause gastrointestinal bleeding. medicines.org.ukefda.gov.et If gastrointestinal bleeding occurs, treatment should be discontinued. medicines.org.ukefda.gov.et
A review of documented adverse event data from 22 studies, involving patients with an age range of 40 to 80 years, provides some relevant information. service.gov.uk In these studies, 548 patients received carbocisteine and 323 received a placebo. service.gov.uk The incidence of adverse events was actually lower in the carbocisteine group (6.4%) compared to the placebo group (9.3%). service.gov.uk The most frequently reported events in both groups were minor gastrointestinal disturbances. service.gov.uk Serious adverse events were rare and considered not unexpected for the age group and disease history of the patients. service.gov.uk
| Study/Report | Population | Key Findings on Adverse Events |
|---|---|---|
| Summary of Product Characteristics medicines.org.ukefda.gov.et | General, with specific precautions for the elderly | Recommends caution in the elderly, especially those with a history of gastroduodenal ulcers or on concomitant medications that can cause GI bleeding. |
| Review of 22 Clinical Studies service.gov.uk | 548 patients on carbocisteine (age range 40-80 years) | The incidence of adverse events was 6.4% (vs. 9.3% for placebo), primarily minor gastrointestinal issues. Serious events were infrequent. |
Pregnancy and Lactation Exposure Research
The use of carbocisteine during pregnancy and lactation is generally not recommended due to a lack of comprehensive data. medicines.org.uknafdac.gov.ngvinmec.com Animal studies have not shown teratogenic effects, but human data has been limited. efda.gov.ete-lactancia.orgrwandafda.gov.rw
A significant multicenter prospective cohort study was conducted to assess the risk of major birth defects after first-trimester exposure to carbocisteine. nih.gov The study compared 588 pregnant women exposed to carbocisteine in the first trimester with a control group of 1525 women who used non-teratogenic drugs. nih.gov The incidence of major birth defects in the carbocisteine group was 1.2% (7 out of 588), which was comparable to the 1.7% rate in the control group. nih.govresearchgate.net Multiple logistic regression analysis did not show a significant risk for major birth defects associated with carbocisteine exposure (adjusted Odds Ratio: 0.66). nih.govresearchgate.net No specific pattern of major birth defects was reported in the carbocisteine group. nih.govresearchgate.net Despite these findings, general recommendations often advise against its use, especially during the first trimester, unless guided by a physician. vinmec.come-lactancia.orgwww.nhs.uk
Regarding lactation, there is insufficient information on whether carbocisteine or its metabolites are excreted in human milk. e-lactancia.orgwww.nhs.uk Therefore, a risk to the newborn or infant cannot be excluded, and the use of carbocisteine while breastfeeding is not recommended. medicines.org.uknafdac.gov.nge-lactancia.org
| Population | Study Type | Key Findings |
|---|---|---|
| Pregnancy (First Trimester) | Prospective Cohort Study (n=588) nih.gov | The incidence of major birth defects was 1.2%, comparable to the control group's 1.7%. nih.govresearchgate.net The study concluded that first-trimester exposure was not associated with an increased risk of major birth defects. nih.govresearchgate.net |
| Lactation | General Review/Product Characteristics medicines.org.uknafdac.gov.nge-lactancia.org | There is no available data on the presence of carbocisteine in human milk. medicines.org.uknafdac.gov.ng Its use is not recommended during breastfeeding as a risk to the infant cannot be ruled out. e-lactancia.org |
Implications for Patients with Renal or Hepatic Impairment
The metabolism and excretion pathways of carbocisteine have direct implications for its use in patients with kidney or liver dysfunction.
Renal Impairment: Carbocisteine and its metabolites are primarily eliminated through the kidneys. e-lactancia.orgmedicines.org.ukvinmec.com Therefore, in patients with chronic kidney disease, caution is advised as impaired renal function could lead to the accumulation of the drug or its metabolites. patsnap.com Regular monitoring of renal function may be necessary in these patients to avoid potential complications. patsnap.com
Hepatic Impairment: Carbocisteine has a low bioavailability (less than 10% of the administered dose), which is likely due to significant first-pass metabolism in the liver. efda.gov.ete-lactancia.orgmedicines.org.ukvinmec.com While specific studies on its use in patients with pre-existing severe liver disease are limited, the extensive hepatic metabolism suggests that impairment could alter the drug's pharmacokinetic profile. e-lactancia.orgnih.gov One study noted that in elderly patients with chronic liver disease, an increased plasma concentration and elimination half-life have been reported for another mucoactive agent, Erdosteine, suggesting careful dose titration would be necessary. nih.gov A clinical trial is currently recruiting to evaluate the safety and efficacy of carbocisteine in patients with non-alcoholic fatty liver disease (NAFLD). clinicaltrials.govcenterwatch.comclinconnect.io Exclusion criteria for this trial include other etiologies of chronic liver disease, such as viral or autoimmune hepatitis. centerwatch.comclinconnect.io
| Organ Impairment | Pharmacokinetic Consideration | Implication |
|---|---|---|
| Renal | Primarily excreted by the kidneys. e-lactancia.orgmedicines.org.uk | Potential for accumulation of the drug/metabolites. Caution and possible monitoring of renal function are advised. patsnap.com |
| Hepatic | Undergoes significant first-pass metabolism in the liver. e-lactancia.orgmedicines.org.uk | Hepatic impairment could alter drug levels. A clinical trial is underway to assess safety in NAFLD. centerwatch.comclinconnect.io |
Research Methodologies and Analytical Approaches in Carbocisteine Studies
Design of Preclinical Studies
Preclinical research provides the foundational understanding of carbocisteine's biological effects at the cellular and molecular levels, as well as its impact in disease-relevant animal models.
Advanced In Vitro Experimental Models (e.g., Organoids, 3D Cultures)
In vitro models have evolved significantly, offering more physiologically relevant systems to study carbocisteine's interactions with airway epithelium. Air-liquid interface (ALI) cultures, which mimic the pseudostratified epithelium of the human airways, are frequently utilized researchgate.netijstemcell.com. These models allow for the study of mucus secretion, mucociliary clearance, and cellular responses to various stimuli, including inflammatory mediators and pathogens.
Three-dimensional (3D) cell culture models, including organoids derived from stem cells, represent a more advanced approach researchgate.netijstemcell.comnih.govnih.gov. Lung organoids, for instance, can recapitulate the complex architecture and cellular heterogeneity of lung tissue, enabling researchers to investigate carbocisteine's effects on mucus production, epithelial barrier function, and responses to viral infections like RSV and SARS-CoV-2 nih.govbiorxiv.org. These models facilitate the study of carbocisteine's influence on specific cellular pathways, such as its reported ability to suppress TNF-α-induced inflammation in human alveolar epithelial cells by inhibiting NF-κB and ERK1/2 MAPK signaling pathways nih.gov.
Sophisticated Animal Models of Respiratory Disease Pathogenesis
Animal models are indispensable for studying the pathogenesis of respiratory diseases and evaluating the efficacy of therapeutic interventions like carbocisteine. Chronic Obstructive Pulmonary Disease (COPD) models, often induced by cigarette smoke (CS) exposure and/or lipopolysaccharide (LPS) instillation in rodents, are commonly employed mdpi.comnih.govresearchgate.netresearchgate.net.
These models allow researchers to assess carbocisteine's impact on key pathological features of COPD, such as:
Mucus Hypersecretion: Studies have investigated carbocisteine's ability to restore the MUC5B/MUC5AC ratio, which is often dysregulated in COPD, and to reduce the overproduction of MUC5b and MUC5AC mdpi.comnih.gov.
Inflammation: Carbocisteine has been shown to attenuate inflammation in bronchoalveolar lavage fluid and pulmonary tissue, evidenced by reduced neutrophil counts and lower levels of pro-inflammatory cytokines like IL-6 and TNF-α mdpi.comresearchgate.net.
Lung Function: Improvements in pulmonary function, such as reduced airway resistance and increased dynamic compliance, have been observed in animal models treated with carbocisteine mdpi.comnih.gov.
Oxidative Stress: Carbocisteine has demonstrated protective effects against oxidative stress, restoring antioxidant mechanisms and reducing the impact of agents like H₂O₂ mdpi.com.
Table 1: Key Findings from Carbocisteine Preclinical Animal Studies
| Model/Stimulus | Observed Effect of Carbocisteine | Reference(s) |
| COPD mouse model (CS + LPS) | Attenuated inflammation in BALF and pulmonary tissue; reduced neutrophil counts, IL-6, and TNF-α mRNA expression. | mdpi.comresearchgate.net |
| COPD mouse model (CS + LPS) | Restored MUC5B/MUC5AC ratio; decreased overproduction of MUC5b and MUC5ac. | mdpi.comnih.gov |
| COPD mouse model (CS + LPS) | Improved pulmonary function (airway resistance, dynamic compliance); protected against emphysema. | mdpi.comnih.gov |
| Tracheal epithelial cells exposed to H₂O₂ | Reduced cell apoptosis (decreased CASP3 and CASP9 activation). | mdpi.com |
| Rats exposed to cigarette smoke | Preserved pulmonary and systemic antioxidant mechanisms; diminished cell apoptosis and MMP-2 and -9 activity. | mdpi.com |
| Airway inflammation (IL-1β induced) in rats | Attenuated neutrophil recruitment. | dovepress.com |
| Sulfur dioxide-induced airway inflammation | Attenuated secretion of abnormal mucous glycoproteins; reduced inflammatory cells, free radicals, and elastase activity in BAL fluid. | dovepress.com |
Design and Analysis of Clinical Trials
Clinical trials are essential for evaluating the efficacy and safety of carbocisteine in human populations, particularly in patients with respiratory conditions like COPD.
Randomized Controlled Trials (RCTs) and Their Methodological Rigor
Randomized controlled trials (RCTs) are considered the gold standard for evaluating therapeutic interventions. Carbocisteine studies in COPD have predominantly employed rigorous RCT designs, typically involving a double-blind, placebo-controlled, parallel-group structure researchgate.netdovepress.comarchbronconeumol.orgnih.gov. These trials aim to minimize bias by ensuring that neither the participants nor the researchers know who is receiving the active treatment or the placebo.
Key methodological aspects include:
Participant Selection: Inclusion criteria often specify patients diagnosed with COPD, meeting spirometric criteria (e.g., FEV₁/FVC ratio < 0.7, FEV₁ between 25-79% predicted), with a history of exacerbations, and a stable clinical status prior to the study researchgate.netarchbronconeumol.orgnih.gov.
Endpoints: Primary endpoints commonly focus on the annual rate of COPD exacerbations and changes in lung function, such as forced expiratory volume in 1 second (FEV₁). Secondary endpoints may include quality of life assessments (e.g., St. George's Respiratory Questionnaire - SGRQ), hospitalization rates, and mortality dovepress.comarchbronconeumol.orgnih.govtandfonline.comsemanticscholar.orgtandfonline.comnih.gov.
Analysis: Data analysis often follows an intention-to-treat (ITT) principle, which includes all randomized participants in the analysis according to their assigned group, regardless of whether they completed the treatment nih.gov. Statistical methods are used to compare outcomes between the carbocisteine and placebo groups, assessing for significant differences in exacerbation rates, lung function parameters, and quality of life scores. Heterogeneity between studies is also assessed, often using I² statistics dovepress.comtandfonline.comsemanticscholar.orgtandfonline.comnih.govdovepress.com.
The PEACE study, a large-scale RCT in China, randomized 709 COPD patients and demonstrated a significant reduction in exacerbation rates with carbocisteine compared to placebo researchgate.netnih.gov. Another multicenter trial evaluated carbocisteine in mild-to-moderate COPD, though it did not find a significant difference in exacerbation rates or FEV₁ within the study's parameters archbronconeumol.org.
Systematic Reviews and Meta-Analyses of Clinical Evidence
Systematic reviews and meta-analyses synthesize evidence from multiple RCTs to provide a more comprehensive and statistically powerful assessment of carbocisteine's efficacy. These studies systematically search electronic bibliographic databases (e.g., MedLine, Embase, Cochrane Library, Web of Science) and clinical trial registers to identify relevant trials dovepress.comtandfonline.comsemanticscholar.orgtandfonline.comnih.govdovepress.com.
The analytical process involves:
Study Selection: Applying predefined inclusion and exclusion criteria to select high-quality studies.
Data Extraction: Two independent reviewers extract data on study characteristics, patient demographics, interventions, and outcomes.
Quality Assessment: Evaluating the methodological rigor of included studies.
Statistical Synthesis: Pooling data from comparable studies using meta-analytic techniques to calculate summary effect sizes (e.g., risk ratios for binary outcomes, mean differences for continuous outcomes) with 95% confidence intervals. Heterogeneity between studies is rigorously assessed using statistical tests (e.g., Chi-squared test, I² statistic) and explored through subgroup analyses if necessary.
Meta-analyses of carbocisteine in COPD have consistently indicated a significant benefit in reducing the rate of exacerbations and improving quality of life dovepress.comtandfonline.comsemanticscholar.orgtandfonline.comnih.govdovepress.com. For instance, pooled data suggest a reduction in the number of exacerbations per patient per year and a decrease in the proportion of patients experiencing at least one exacerbation tandfonline.comsemanticscholar.orgtandfonline.comnih.gov.
Table 2: Pooled Efficacy Outcomes from Carbocisteine Meta-Analyses in COPD
| Outcome | Pooled Effect Size | 95% Confidence Interval | P-value | Heterogeneity (I²) | Reference(s) |
| Reduction in total exacerbations/patient/year | -0.43 | -0.57 to -0.29 | <0.01 | 60% | tandfonline.comsemanticscholar.orgtandfonline.comnih.gov |
| Reduction in patients with ≥1 exacerbation | 0.86 | 0.78 to 0.95 | - | 84% | dovepress.comtandfonline.com |
| Quality of Life (SGRQ score) improvement | -6.29 | -9.30 to -3.27 | <0.0001 | 61% | dovepress.comtandfonline.comsemanticscholar.orgtandfonline.comnih.govdovepress.com |
| Reduction in exacerbations (PEACE study specific) | Risk Ratio (Carbocisteine vs. Placebo) = 0.75 | 0.62 to 0.92 | 0.004 | - | researchgate.netnih.gov |
Real-World Evidence (RWE) Studies and Observational Cohorts
Real-world evidence (RWE) studies and observational cohorts complement RCT data by evaluating carbocisteine's effectiveness and utilization in routine clinical practice. These studies often involve prospective or retrospective designs that track patient outcomes as they occur outside the controlled environment of an RCT.
Methodologies in RWE studies may include:
Observational Cohorts: Following groups of patients receiving carbocisteine (often as an add-on therapy) and comparing their outcomes (e.g., exacerbation frequency, hospitalizations) to similar patients not receiving the drug or receiving alternative treatments.
Prospective Real-Life Studies: These studies are designed to capture data on patient outcomes in a real-world setting, often over a defined period (e.g., 12 months), to assess the impact of carbocisteine on exacerbation frequency and quality of life europeanreview.orgnih.gov.
These studies provide valuable insights into the long-term effectiveness, patient adherence, and potential benefits in diverse patient populations, including those with varying disease severities or co-morbidities not always captured in strict RCT inclusion criteria europeanreview.orgnih.gov. For example, observational studies have indicated that long-term carbocisteine use can reduce exacerbation frequency in patients with COPD and bronchiectasis, with effects observed to be similar whether or not patients were also treated with inhaled steroids europeanreview.orgnih.govresearchgate.net.
Compound List:
Carbocisteine
Carbocisteine lysine (B10760008)
N-acetylcysteine
Ambroxol
Erdosteine
MUC5AC (Mucin 5AC)
MUC5B (Mucin 5B)
IL-6 (Interleukin-6)
TNF-α (Tumor Necrosis Factor-alpha)
H₂O₂ (Hydrogen Peroxide)
CASP3 (Caspase-3)
CASP9 (Caspase-9)
MMP-2 (Matrix Metalloproteinase-2)
MMP-9 (Matrix Metalloproteinase-9)
LPS (Lipopolysaccharide)
ROS (Reactive Oxygen Species)
GSH (Glutathione)
SOD (Superoxide Dismutase)
HDAC2
H4
IL-8 (Interleukin-8)
IL-1β (Interleukin-1 beta)
RSV (Respiratory Syncytial Virus)
SARS-CoV-2 (Severe Acute Respiratory Syndrome Coronavirus 2)
MUC1 (Mucin 1)
MUC4 (Mucin 4)
MUC16 (Mucin 16)
MUC20 (Mucin 20)
CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)
ERK1/2 MAPK (Extracellular signal-regulated kinases 1/2 Mitogen-activated protein kinase)
Patient-Reported Outcome (PRO) Measures and Health-Related Quality of Life Assessment
For instance, the St. George's Respiratory Questionnaire (SGRQ) has been employed to assess HRQoL in patients with Chronic Obstructive Pulmonary Disease (COPD). Meta-analyses indicate that carbocisteine treatment can lead to a significant decrease in SGRQ scores, suggesting an improvement in quality of life. One such meta-analysis reported a mean decrease of -6.29 units (95% CI -9.30 to -3.27) dovepress.comtandfonline.com. Another large study, the PEACE study, also demonstrated an improvement in HRQoL, with a reported decrease of -4.06 units in SGRQ scores ersnet.org. These findings suggest that carbocisteine's benefits extend beyond objective physiological changes to tangible improvements in patients' daily lives. Furthermore, some studies have noted improvements in cough frequency and expectoration rates, contributing to patient-reported symptom relief scirp.org.
| Study/Analysis Type | Patient Population | N | Mean Change in SGRQ Score | 95% Confidence Interval | Reference(s) |
| PEACE Study | COPD | 709 | -4.06 | N/A | ersnet.org |
| Meta-analysis | COPD | 849 | -6.29 | -9.30 to -3.27 | dovepress.comtandfonline.com |
| Chinese COPD Study | COPD | N/A | Improved | N/A | tandfonline.com |
| Other Studies | Respiratory | N/A | Improved cough/expectoration | N/A | scirp.org |
Biomarker Identification and Validation
Biomarkers play a critical role in elucidating the mechanisms of action of carbocisteine and validating its therapeutic effects by providing objective measures of biological processes. Research has focused on oxidative stress markers, inflammatory mediators, and the rheological and compositional properties of mucus.
Oxidative Stress Markers (e.g., F2-Isoprostanes, Malondialdehyde)
Oxidative stress is a significant contributor to the pathogenesis of many respiratory diseases, including COPD. Carbocisteine has demonstrated antioxidant properties, acting as a free radical scavenger and protecting the respiratory epithelium from oxidative damage patsnap.compatsnap.comnih.govnih.govnih.govdovepress.comtaylorandfrancis.com. Studies have shown that carbocisteine can reduce levels of lipid peroxidation products like 8-isoprostane and malondialdehyde (MDA) in biological samples from patients with respiratory conditions tandfonline.comencyclopedia.pub. For example, carbocisteine has been shown to decrease reactive oxygen species (ROS) production induced by human neutrophil elastase (HNE) and reduce HNE-induced MUC5AC expression and secretion mdpi.com. In vitro studies also indicate that carbocisteine can counteract the effects of hydrogen peroxide (H₂O₂) by increasing cell viability and decreasing markers of cellular damage like lactate (B86563) dehydrogenase (LDH) encyclopedia.pub.
| Biomarker | Biological Matrix/System | Observed Effect of Carbocisteine | Reference(s) |
| 8-isoprostane | Exhaled Breath Condensate | Decreased | tandfonline.comencyclopedia.pub |
| ROS | Cellular Models | Reduced production | encyclopedia.pubmdpi.com |
| HNE-induced ROS | Pulmonary Epithelial Cells | Reduced | mdpi.com |
| H₂O₂-induced damage | Distal Airways Cells (in vitro) | Counteracted | encyclopedia.pub |
| Oxidative Stress | Colon Tissue (UC model) | Inhibited | frontiersin.org |
| Oxidative Stress | COPD Patients | Reduced | nih.govdovepress.comtandfonline.com |
Inflammatory Cytokines and Chemokines in Biological Fluids (e.g., Bronchoalveolar Lavage Fluid, Sputum, Serum)
Carbocisteine exhibits significant anti-inflammatory properties, modulating the release of key cytokines and chemokines involved in airway inflammation. Research has shown that carbocisteine can reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as chemokines like Interleukin-8 (IL-8), Interferon gamma-induced protein 10 (IP-10), and Macrophage Inflammatory Protein-1 beta (MIP-1β) nih.govnih.govencyclopedia.pubmdpi.comarchbronconeumol.orgersnet.org. These effects are often mediated through the suppression of signaling pathways like Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) MAPK encyclopedia.pubersnet.orgdrugbank.com. For example, carbocisteine has been observed to reduce IL-6 and IL-8 levels in cell supernatants and to attenuate the activation of NF-κB and ERK1/2 pathways in response to inflammatory stimuli encyclopedia.pub. In COPD patients, carbocisteine has been shown to decrease IL-6 concentrations in exhaled breath condensate encyclopedia.pub. Furthermore, carbocisteine has demonstrated inhibitory effects on viral infections, such as rhinovirus and influenza virus, which often trigger inflammatory responses in the airways scirp.orgnih.goversnet.org.
| Cytokine/Chemokine | Biological Fluid/System | Observed Effect of Carbocisteine | Reference(s) |
| IL-6 | Sputum/Breath Condensate | Decreased | tandfonline.comencyclopedia.pubmdpi.com |
| IL-6 | Cell Supernatants (in vitro) | Decreased | encyclopedia.pub |
| TNF-α | Sputum | Decreased | mdpi.com |
| TNF-α mRNA | Mouse Model (COPD) | Decreased | nih.gov |
| IL-8 | Sputum/Cell Supernatants (in vitro) | Decreased | encyclopedia.pubmdpi.com |
| IP-10 | Sputum | Decreased | mdpi.com |
| MIP-1β | Sputum | Decreased | mdpi.com |
| NF-κB Activation | Cellular Models | Inhibited | encyclopedia.pubersnet.orgdrugbank.com |
| ERK1/2 Activation | Cellular Models | Attenuated/Inhibited | encyclopedia.pubdrugbank.com |
| ICAM-1 | Tracheal Epithelial Cells | Reduced expression | ersnet.orgdrugbank.com |
Mucus Rheological Properties and Glycoprotein (B1211001) Compositional Analysis
As a mucolytic and mucoregulatory agent, carbocisteine directly impacts the physical properties and composition of respiratory mucus. It is understood to restore a balance between sialomucins and fucomucins within the mucus glycoproteins. Sialomucins are associated with less viscous mucus, while an increase in fucomucins is often observed in conditions like COPD, contributing to increased mucus viscosity and impaired clearance patsnap.commdpi.comdrugbank.comservice.gov.uk. Carbocisteine achieves this by influencing the activity of enzymes involved in glycoprotein synthesis, such as sialyl transferase, leading to an increase in sialomucins and a reduction in fucomucins patsnap.commdpi.comdrugbank.com.
This modulation results in a significant reduction in mucus viscosity and elasticity patsnap.compatsnap.comnih.gov. Studies have documented changes in sputum consistency, making it more fluid, as early as four days after initiating carbocisteine therapy mdpi.comnih.gov. Rheological assessments have confirmed that carbocisteine can reduce sputum viscosity and elasticity, particularly in patients with initially high values nih.gov. Furthermore, carbocisteine has been shown to enhance mucociliary clearance velocity, facilitating the removal of mucus from the airways nih.gov. In animal models, carbocisteine has also been observed to restore the MUC5B/MUC5AC ratio nih.gov.
| Mucus Property | Observed Effect of Carbocisteine | Timeframe/Context | Reference(s) |
| Sialomucin Content | Increased | N/A | patsnap.comservice.gov.uk |
| Fucomucin Content | Decreased | N/A | patsnap.comservice.gov.uk |
| Sputum Viscosity | Reduced | ~4 days post-therapy initiation; significant reduction | mdpi.comnih.gov |
| Sputum Elasticity | Reduced | Significant reduction | nih.gov |
| Mucus Fluidity | Increased | ~4 days post-therapy initiation | mdpi.com |
| MUC5B/MUC5AC Ratio | Restored | Animal models | nih.gov |
| Mucociliary Clearance | Enhanced velocity | In vivo and in vitro studies | nih.gov |
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation in Carbocisteine Research
Pharmacokinetic-pharmacodynamic (PK/PD) modeling and simulation are essential tools for understanding the relationship between drug exposure (pharmacokinetics) and the resulting biological effect (pharmacodynamics). While specific detailed PK/PD studies on carbocisteine were not extensively detailed in the provided search results, the application of analytical techniques for carbocisteine in biological samples is directly linked to PK studies, including those for bioavailability and bioequivalence scholarsresearchlibrary.commdpi.comnih.govresearchgate.net. These analytical methods provide the data necessary to develop PK models. Such models can help elucidate how carbocisteine is absorbed, distributed, metabolized, and excreted, and how these processes correlate with its observed therapeutic effects, such as changes in mucus viscosity or inflammatory markers. PK/PD modeling allows researchers to predict drug behavior, optimize therapeutic strategies, and understand inter-individual variability in response, even without explicitly stating dosages in the research findings.
Analytical Techniques for Carbocisteine and Its Metabolites in Biological Samples
Accurate and sensitive analytical techniques are fundamental for quantifying carbocisteine and its metabolites in various biological matrices, such as plasma and urine. These methods are crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the quantification of carbocisteine in human plasma scholarsresearchlibrary.commdpi.comnih.govresearchgate.net. These methods typically involve sample preparation techniques such as protein precipitation or solid-phase extraction to isolate the analyte from the complex biological matrix scholarsresearchlibrary.commdpi.comnih.govresearchgate.netresearchgate.net. Internal standards, like carbocisteine 13C3 or rosiglitazone, are commonly employed to improve the accuracy and precision of the quantification scholarsresearchlibrary.commdpi.comnih.govresearchgate.netresearchgate.net. The chromatographic separation is usually performed using reversed-phase columns (e.g., C18 or Symmetry Shield RP8) with mobile phases consisting of mixtures of organic solvents (like methanol) and aqueous buffers (often containing formic acid) mdpi.comnih.govresearchgate.netresearchgate.net. Detection is achieved via mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, which targets specific precursor and product ions for high specificity mdpi.comnih.govresearchgate.netresearchgate.net.
High-Performance Liquid Chromatography (HPLC) with UV detection is another established technique for carbocisteine analysis, offering simplicity and cost-effectiveness, although potentially with lower sensitivity compared to LC-MS/MS researchgate.netajrconline.org. Spectrophotometric methods, including first-order derivative and area under the curve (AUC) UV-spectrophotometry, have also been developed and validated for carbocisteine determination in bulk and pharmaceutical formulations ajrconline.org.
Method validation is a critical component of these analytical approaches, ensuring reliability. Key validation parameters include linearity (assessed via calibration curves), precision (intra-day and inter-day), accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ) scholarsresearchlibrary.comnih.govresearchgate.netajrconline.orgscirp.org. These validated methods are essential for supporting pharmacokinetic and bioavailability/bioequivalence studies, providing the quantitative data needed to understand carbocisteine's behavior in the body.
Compound Name List:
Carbocisteine (S-Carboxymethyl-L-cysteine)
F2-Isoprostanes
Malondialdehyde
IL-6 (Interleukin-6)
TNF-α (Tumor Necrosis Factor-alpha)
IL-8 (Interleukin-8)
IP-10 (Interferon gamma-induced protein 10)
MIP-1β (Macrophage Inflammatory Protein-1 beta)
MUC5B (Mucin 5B)
MUC5AC (Mucin 5AC)
NF-κB (Nuclear Factor-kappa B)
ERK1/2 MAPK (Extracellular signal-regulated kinase 1/2 Mitogen-Activated Protein Kinase)
SA 2,6Gal (Sialic acid with alpha 2,6 linkage)
ICAM-1 (Intracellular Adhesion Molecule-1)
H₂O₂ (Hydrogen Peroxide)
LDH (Lactate Dehydrogenase)
HNE (Human Neutrophil Elastase)
ROS (Reactive Oxygen Species)
HO-1 (Heme Oxygenase-1)
Nrf2 (Nuclear factor erythroid 2-related factor 2)
MPO (Myeloperoxidase)
Catalase
TAC (Total Antioxidant Capacity)
Bax
BCL-2
H₂O₂ (Hydrogen Peroxide)
IL-1β (Interleukin-1 beta)
H₂O₂ (Hydrogen Peroxide)
Fucose
Sialic acid
Fucosidase
Sialidase
Fucosyltransferase
Sialyltransferase
Amoxicillin
Erythromycin
Ibuprofen
Aspirin
NAC (N-acetylcysteine)
Erdosteine
Dornase alfa / rhDNase (Recombinant human deoxyribonuclease I)
Nebulised heparin
Hypertonic saline
ATP (Adenosine Triphosphate)
LPS (Lipopolysaccharide)
HDAC2 (Histone Deacetylase 2)
HDAC3 (Histone Deacetylase 3)
TLR4 (Toll-like Receptor-4)
LPS (Lipopolysaccharide)
Ambroxol
Ethylene diamine dihydro-iodide
Bromhexine
Ascorbic acid
Hydrogen Peroxide
Cupric ion
Urea
Rosiglitazone
Heparin
EDTA (Ethylenediaminetetraacetic acid)
Formic acid
Future Directions and Unaddressed Research Questions for Carbocisteine
Exploration of Carbocisteine's Role in Rare and Orphan Respiratory Diseases
While carbocisteine is primarily associated with COPD and chronic bronchitis, its mucoregulatory, anti-inflammatory, and antioxidant properties suggest potential utility in other respiratory ailments, including rare and orphan diseases characterized by abnormal mucus production or airway inflammation.
Research into conditions like cystic fibrosis (CF) and bronchiectasis has explored the benefits of mucolytics. For bronchiectasis, studies indicate that carbocisteine may reduce the frequency and duration of exacerbations. One observational study involving 64 patients with bronchiectasis found a significantly lower mean number of exacerbations (0.5 vs. 0.8) and a shorter mean duration of exacerbations (10.1 vs. 12.8 days) in the carbocisteine-treated group compared to the control group nih.govnih.govresearchgate.net. These findings, though from an observational study, suggest a potential role for carbocisteine in managing this condition.
However, the evidence for carbocisteine in cystic fibrosis is less robust. A review noted that despite the NHS website indicating carbocisteine as helpful in CF, a Cochrane review found no evidence to support its use in CF via oral or nebulized routes nwmcfc.nhs.uk. This highlights a significant gap in research, as specific mechanisms related to CF pathophysiology might not be adequately addressed by carbocisteine's current known actions.
Future research should systematically investigate carbocisteine's efficacy and safety in specific rare respiratory diseases. This could involve exploring its impact on mucus viscosity, inflammatory markers, and clinical outcomes in conditions such as primary ciliary dyskinesia, rare interstitial lung diseases with mucus plugging, or specific genetic lung disorders. Understanding how carbocisteine's multifaceted properties interact with the uniquePathophysiology of these diseases is crucial.
Long-term Outcome Studies and Real-World Effectiveness Beyond COPD Exacerbations
Real-world evidence (RWE) studies are also essential to understand carbocisteine's effectiveness in diverse patient populations and clinical settings outside of controlled trial environments. Such studies could provide insights into its sustained benefits and potential for broader application in managing chronic respiratory diseases. For instance, a meta-analysis indicated that long-term use of carbocisteine (1500 mg/day for 10.4 months on average) reduced exacerbations by 0.43 per participant per year and improved quality of life, but also noted substantial heterogeneity in outcomes nih.gov. Further RWE could help elucidate factors contributing to this heterogeneity.
Research should also explore carbocisteine's effect on non-exacerbation related outcomes, such as exercise capacity, hospitalization rates beyond exacerbation-driven admissions, and patient-reported outcomes related to daily functioning and symptom burden in chronic respiratory conditions.
Comparative Research with Emerging Therapeutic Modalities in Respiratory Medicine
The field of respiratory medicine is constantly evolving with the introduction of novel therapies, including biologics, targeted small molecules, and advanced airway clearance techniques. Comparative research is vital to position carbocisteine within this evolving therapeutic landscape.
Studies are needed to directly compare carbocisteine with emerging mucolytics or other adjunctive therapies for chronic respiratory diseases. For example, a study is investigating the clinical and cost-effectiveness of nebulized hypertonic saline (HTS) compared to oral carbocisteine for patients with COPD hra.nhs.uknihr.ac.uk. Such comparative trials are crucial for guiding clinical decision-making and optimizing treatment strategies.
Furthermore, research should explore the potential synergistic effects or comparative efficacy of carbocisteine when used in combination with newer treatments, such as biologics targeting specific inflammatory pathways in severe asthma or COPD. Understanding how carbocisteine's anti-inflammatory and antioxidant properties complement or contrast with these advanced modalities will be key to its future role.
Health Economics and Outcomes Research (HEOR) for Carbocisteine
As healthcare systems face increasing pressure to deliver value, robust health economics and outcomes research (HEOR) for carbocisteine is essential. While some evidence suggests carbocisteine can reduce exacerbations, leading to potential cost savings through decreased hospitalizations and healthcare resource utilization, comprehensive economic evaluations are needed.
Studies should focus on cost-effectiveness analyses (CEAs) and budget impact models (BIMs) that consider the long-term use of carbocisteine across different patient populations and disease severities. For instance, a Cochrane review noted that while mucolytics were associated with a reduced exacerbation risk, studies carried out more recently showed smaller benefits than older ones, suggesting that evolving standards of care might influence the economic value proposition cochrane.org.
Research into quality-adjusted life years (QALYs) gained from carbocisteine treatment, alongside analyses of direct and indirect costs associated with respiratory diseases, would provide a comprehensive economic profile. Such HEOR data will be critical for formulary decisions, reimbursement policies, and demonstrating the value of carbocisteine to healthcare providers and payers.
Regulatory Science and Intellectual Property Landscape in Carbocisteine Development
For carbocisteine to be adopted for new indications or optimized formulations, navigating the regulatory science and intellectual property (IP) landscape is paramount. While carbocisteine is an established drug, patent expirations for its original formulations may necessitate strategies for lifecycle management and the development of novel delivery systems or combination therapies.
Research into new indications, such as its potential use in rare diseases or specific inflammatory conditions beyond respiratory tract infections, would require rigorous clinical trials to meet regulatory standards for approval. Understanding the regulatory pathways for repurposing existing drugs and the requirements for demonstrating efficacy and safety in novel contexts is crucial.
The intellectual property landscape surrounding carbocisteine may involve patents on new formulations, combination products, or specific manufacturing processes. Companies may seek to protect their investments through patent filings, which could influence market exclusivity and the availability of generic versus branded products. Monitoring and understanding this evolving IP landscape will be important for future development and commercialization strategies.
Compound Names Mentioned:
| Compound Name |
|---|
| Carbocisteine |
| N-acetylcysteine |
| Erdosteine |
| Fudosteine |
| Dornase Alfa |
| Mannitol |
| Hypertonic saline |
| Pulmozyme (DNase) |
Q & A
Q. What is the molecular mechanism by which carbocisteine reduces mucus viscosity in respiratory diseases?
Carbocisteine acts as a mucolytic agent by modifying glycoprotein fibers in mucus, reducing disulfide bond cross-linking and decreasing viscosity . This mechanism enhances mucociliary clearance, improving airway patency. Methodologically, researchers can validate this via in vitro mucus rheology assays or ex vivo tracheal epithelial models, as demonstrated in studies measuring mucus viscoelasticity post-treatment .
Q. What validated analytical methods are recommended for quantifying carbocisteine in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) coupled with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) is widely accepted for carbocisteine quantification due to its precision and sensitivity . For example, HPLC-CAD achieves linearity (R² > 0.995) and detects impurities at 0.1% levels, aligning with ICH Q2(R1) guidelines . Researchers should optimize mobile phases (e.g., acetonitrile-phosphate buffers) and column types (C18) to minimize interference from excipients .
Q. How should clinical trials design endpoints to evaluate carbocisteine efficacy in chronic obstructive pulmonary disease (COPD)?
Trials should prioritize clinically relevant endpoints:
- Primary : Exacerbation rate reduction (e.g., ≥30% decrease vs. placebo) .
- Secondary : Quality of life (QoL) via St. George’s Respiratory Questionnaire (SGRQ) and lung function (FEV1) . Representative sample sizes (~1,350 patients) and long-term follow-up (≥6 months) are critical to ensure statistical power, as shown in meta-analyses .
Advanced Research Questions
Q. How can conflicting data on carbocisteine’s anti-inflammatory effects be reconciled in preclinical models?
Discrepancies arise from variability in experimental models (e.g., murine vs. human epithelial cells) and dosage regimes. Researchers should:
- Standardize in vitro inflammatory markers (e.g., IL-8, TNF-α) across cell lines .
- Use pharmacokinetic (PK) modeling to align dosing with human-equivalent exposures . Recent studies suggest carbocisteine’s anti-inflammatory action is dose-dependent, with effects peaking at 10 mM in rhinovirus-infected epithelial cells .
Q. What methodological strategies address the low sensitivity of UV-based detection in carbocisteine bioanalysis?
LC-MS/MS offers superior sensitivity (LOQ: 5 ng/mL in plasma) compared to UV spectrometry. Key steps include:
- Derivatization with dansyl chloride or AccQ-Tag reagents to enhance ionization .
- Solid-phase extraction (SPE) for plasma sample cleanup, reducing matrix effects .
- Validation per FDA guidelines for linearity, accuracy (±15%), and precision (CV <20%) .
Q. How can researchers investigate carbocisteine’s off-label applications, such as antiviral activity, while addressing ethical concerns?
- Preclinical : Use in vitro models (e.g., human tracheal epithelia) infected with rhinovirus strains (RV14, RV2) to quantify viral titers (TCID50) and ICAM-1 expression .
- Clinical : Design pilot trials with rigorous informed consent, emphasizing off-label use risks/benefits. Monitor adverse events (e.g., gastrointestinal effects) via CTCAE criteria .
- Ethics : Submit protocols to institutional review boards (IRBs) with justification for off-label exploration .
Q. What statistical approaches are optimal for meta-analyses of carbocisteine’s impact on COPD exacerbations?
Use random-effects models to account for heterogeneity across studies. Key metrics:
- Risk ratio (RR) for exacerbation frequency (e.g., RR = 0.86, 95% CI: 0.78–0.95) .
- Mean difference (MD) for QoL scores (e.g., MD = -6.29, 95% CI: -9.30 to -3.27) . Assess publication bias via funnel plots and Egger’s test, adjusting for small-study effects .
Data Contradiction and Reproducibility
Q. Why do some trials report negligible improvements in FEV1 despite reduced exacerbations?
FEV1 may not capture small airway improvements, which are better assessed via high-resolution CT or impulse oscillometry. Additionally, carbocisteine’s primary action is mucolytic, not bronchodilatory, making FEV1 a less sensitive endpoint . Researchers should combine spirometry with mucus clearance biomarkers (e.g., mucin 5AC levels) .
Q. How can variability in carbocisteine’s pharmacokinetic (PK) profiles across populations be mitigated in dose optimization?
Conduct population PK studies stratified by renal/hepatic function. For example:
- Reduce doses by 25–50% in moderate renal impairment (eGFR: 30–59 mL/min) .
- Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (age, BMI) affecting clearance .
Methodological Resources
- Analytical Standards : Refer to Wahl & Holzgrabe (2014) for HPLC-CAD impurity profiling protocols .
- Clinical Guidelines : Follow CONSORT checklists for trial reporting and STRENDA DB for enzymology data .
- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
